Dioctyl phosphate

Catalog No.
S585415
CAS No.
3115-39-7
M.F
C16H35O4P
M. Wt
322.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl phosphate

CAS Number

3115-39-7

Product Name

Dioctyl phosphate

IUPAC Name

dioctyl hydrogen phosphate

Molecular Formula

C16H35O4P

Molecular Weight

322.42 g/mol

InChI

InChI=1S/C16H35O4P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)

InChI Key

HTDKEJXHILZNPP-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC

solubility

Solubility in water, g/100ml at 20 °C: 0.21

Synonyms

Octyl Phosphate ((C8H17O)2(HO)PO) (6CI,7CI); Di-n-octyl Phosphate; Dioctyl Hydrogen Phosphate; Dioctyl Orthophosphate; Dioctyl Phosphate; NSC 70167; Phosphoric Acid bis(Octyl) Ester

Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC

The exact mass of the compound Dioctyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.21. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Reported Applications vs. Synthesis Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on dioctyl phosphate and the related, well-documented compound dioctyl phthalate (DOP) for contrast.

Compound Reported Applications / Uses Synthesis Information Availability in Search Results
This compound Solvent, wetting agent, plasticizer for polymers, metal extraction, corrosion inhibitor [1]. Not Available
Dioctyl Phthalate (DOP) Common plasticizer for PVC [2] [3] [4]. Available (see synthesis details below)

Synthesis Pathway for Dioctyl Phthalate (DOP) for Reference

Since this compound synthesis data is lacking, the established two-step esterification process for the similarly named dioctyl phthalate (DOP) is provided for reference.

DOP_Synthesis PA Phthalic Anhydride (PA) Step1 Step 1: Fast, Irreversible PA->Step1 Esterification EH 2-Ethylhexanol (2-EH) EH->Step1 Step2 Step 2: Slow, Reversible Equilibrium-Controlled EH->Step2 MEPA Mono-(2-ethylhexyl) Phthalate (MEPA) MEPA->Step2 Esterification DOP Dioctyl Phthalate (DOP) Water H₂O Step1->MEPA Step2->DOP Step2->Water

DOP synthesis two-step esterification process [3].

Detailed Experimental Protocol for DOP Synthesis

One study detailed an intensified process using a deep eutectic solvent (DES) as a dual solvent-catalyst [3].

  • Catalyst System: Halogen-free deep eutectic solvent [Im:2PTSA], prepared from imidazole and p-toluenesulfonic acid (PTSA) [3].
  • Reaction Setup: Conduct the second esterification step in a batch reactor equipped with a stirrer and condenser [3].
  • Reaction Parameters:
    • Temperature: 100°C [3]
    • Mole Ratio (2-EH to MEPA): 1.2 [3]
    • DES Dosage: 20 wt% of the total mass of reactants [3]
Quantitative Reaction Data for DOP Synthesis

The table below summarizes key experimental data for the DES-catalyzed synthesis of DOP.

Parameter Condition / Value Role / Impact
Reaction Temperature 100°C Standard operating temperature for the esterification [3].
Mole Ratio (2-EH:MEPA) 1.2 Slight excess of alcohol drives the reversible reaction forward [3].
Catalyst Dosage ([Im:2PTSA]) 20 wt% Optimal dosage for high yield; system undergoes liquid-liquid phase separation post-reaction [3].
Reaction Time 6 hours Time required to reach high yield under optimized conditions [3].
DOP Yield (with DES) ~93% High yield achieved with the DES catalyst system [3].
DOP Yield (no catalyst) ~7% Negligible reaction progress without a catalyst under the same conditions [3].

References

Hydrolysis of Phosphate Esters: Mechanisms & Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis of phosphate esters can proceed under acidic or basic conditions, with the mechanism and efficiency depending on the pH and the structure of the ester [1] [2].

The table below summarizes the typical reagents and conditions for these reactions, compiled from the literature on phosphinates and phosphonates, which are closely related to phosphates [1].

Condition Type Common Reagents Typical Temperature Reaction Time Key Features

| Acidic Hydrolysis | Concentrated HCl, HBr, TFA (in water or water-ethanol) [1] | 80°C to reflux [1] | 1.5 to 24 hours [1] | - Cleaves P-O bond (AAc2 mechanism) or C-O bond (AAl2 mechanism) [1].

  • Yields the phosphinic/phosphonic acid directly [1]. | | Alkaline Hydrolysis | NaOH, KOH, LiOH (e.g., 1M KOH) [1] [3] | Room temperature to 240°C (for kinetic studies) [1] [3] | Varies widely | - Irreversible reaction [1].
  • Forms a sodium salt of the acid first, requiring a subsequent acidification step [1]. |

Experimental Protocols from Literature

Here are specific methodologies cited in the research for related compounds.

  • Acidic Hydrolysis of a β-Carboxamido Phosphinate: The ester (10) was hydrolyzed to the acid (11) using trifluoroacetic acid (TFA) as a catalyst in an aqueous medium. This method is noted as a rapid and gentle way to achieve quantitative yield [1].
  • Acidic Hydrolysis of β-Aminophosphinates: For a 3-gram substrate, 20 mL of concentrated hydrochloric acid was added. The mixture was stirred at reflux for 1.5 to 4 hours [1].
  • Alkaline Hydrolysis for Kinetic Studies: Experiments to determine the rate of spontaneous hydrolysis of phosphate monoester dianions were conducted with substrates (e.g., methyl phosphate, phenyl phosphate) incubated in 1M KOH within Teflon-lined stainless-steel reaction vessels immersed in a circulating oil bath at high temperatures (160°C to 240°C) [3]. This stringent condition is often used for foundational mechanistic studies.

Alternative Dealkylation Methods

In cases where strong acids or bases cannot be used, several alternative methods can cleave the ester bond [1].

  • Using Trimethylsilyl Halides: Dealkylation with reagents like trimethylsilyl iodide (TMSI) or bromide (TMSBr) occurs under mild conditions. This is suitable for esters containing sensitive functional groups that would be damaged by harsh hydrolysis, such as nitriles, vinyl ethers, and acetals [1].
  • Other Cleavage Agents: Boron tribromide (BBr₃) and various amines can also be effective for dealkylation [1].

Workflow and Mechanistic Pathways

Based on the technical literature, the following diagrams map the experimental workflow and core chemical mechanisms.

Start Start: P-Ester Substrate Acidic Acidic Hydrolysis Start->Acidic Mineral acids Elevated temp Basic Alkaline Hydrolysis Start->Basic Concentrated base Elevated temp Alt Alternative Dealkylation Start->Alt TMS halides Mild conditions P_Acid P-Acid Product Acidic->P_Acid Basic->P_Acid With subsequent acidification Alt->P_Acid

Decision workflow for phosphate ester hydrolysis and dealkylation methods.

cluster_Acidic Acidic Hydrolysis (AAc2) cluster_Basic Alkaline Hydrolysis Ester Phosphate Ester A1 Protonated Ester Ester->A1 H⁺ B1 Ester Dianion Ester->B1 OH⁻ TS Transition State Products Acid + Alcohol A2 Associative TS (P-O cleavage) A1->A2 Nucleophilic attack by H₂O A2->Products B2 Dissociative TS (Metaphosphate) B1->B2 Unimolecular dissociation B2->Products

General mechanisms for acidic and alkaline hydrolysis of phosphate esters.

Key Technical Considerations for Researchers

  • Transition State Recognition: Enzymes like alkaline phosphatase catalyze hydrolysis by recognizing and stabilizing transition states similar to those in aqueous solution, rather than altering them [4]. This is a key concept for biomimetic catalyst design.
  • Extreme Catalytic Proficiency: Phosphatases involved in cell signaling produce some of the largest rate enhancements known in biology. The uncatalyzed hydrolysis of alkyl phosphate dianions is exceptionally slow, with an estimated half-life of 1.1 × 10¹² years at 25°C [3].
  • Solvent Systems: Due to the low solubility of many organic substrates in water, co-solvents like dioxane, alcohols, DMF, acetone, or acetonitrile are often used to ensure homogeneity during hydrolysis [1].

References

Comprehensive Application Notes and Protocols: Dioctyl Compounds in Liquid-Liquid Extraction Processes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dioctyl Compounds in Extraction Processes

Dioctyl phenyl phosphate (DOPP) and related dioctyl compounds represent specialized extractants in liquid-liquid extraction systems, particularly valuable for metal separation and recovery processes. These organophosphorus compounds exhibit specific affinity for various metal ions, making them crucial in hydrometallurgical applications, especially for strategic metals like lithium and rare earth elements. Liquid-liquid extraction, also known as solvent extraction, is a separation technique that utilizes the differential solubility of compounds between two immiscible liquid phases, typically aqueous and organic, allowing selective transfer of target species from one phase to another based on their chemical properties and affinity for the extractant molecules [1].

The significance of dioctyl-based extractants has grown substantially with increasing demand for energy-critical elements, particularly in the context of lithium-ion battery production and renewable energy technologies. The unique molecular structure of these compounds, featuring phosphate ester groups and hydrocarbon chains, provides an optimal balance between metal coordination capability and organic phase compatibility, enabling efficient separation even from complex brine matrices with high magnesium-to-lithium ratios [2] [3]. This technical note comprehensively details the applications, methodologies, and recent advances in dioctyl compound-based extraction systems to support researchers and industrial practitioners in implementing these techniques.

Chemical Properties and Characteristics

Dioctyl Phenyl Phosphate (DOPP)

Dioctyl phenyl phosphate (CAS Number: 6161-81-5) is an organophosphorus compound with the molecular formula C₂₂H₃₉O₄P and a molecular weight of 398.524 g/mol. It features a logP value of 7.70, indicating high hydrophobicity and preferential partitioning into organic phases. The chemical structure consists of a phosphate core with two octyl groups and one phenyl group attached, creating a steric configuration that influences its metal coordination behavior. InChI Key for this compound is QHGRPTNUHWYCEN-UHFFFAOYSA-N, with common synonyms including phosphoric acid, dioctyl phenyl ester and EINECS 228-190-2 [4].

Structure-Performance Relationship

The extraction efficiency of acid phosphate ester extractants is fundamentally governed by their molecular structure, specifically the substituents attached to the phosphorus atom. Research has demonstrated that incorporating phenoxy groups connected to the phosphorus atom in the P(=O)OH group significantly enhances the acid ionization capability and thermodynamic driving force for metal ion extraction compared to alkoxy and alkyl groups. The intrinsic extraction performance of phosphate ester extractants shows a positive correlation with the electron-withdrawing ability of substituents, quantified by Hammett constants (σ) of functional groups. This structure-performance relationship enables rational design of optimized extractants for specific metal separation applications [5].

Table 1: Physicochemical Properties of Dioctyl Phenyl Phosphate

Property Value/Specification
CAS Number 6161-81-5
Molecular Formula C₂₂H₃₉O₄P
Molecular Weight 398.524 g/mol
LogP 7.70
Synonyms Phosphoric acid, dioctyl phenyl ester; EINECS 228-190-2
Coordination Sites Phosphoryl oxygen, bridging oxygen atoms

Applications in Metal Extraction and Separation

Lithium Extraction from Brines

The extraction of lithium from salt lake brines represents one of the most significant applications of dioctyl compounds in industrial hydrometallurgy. The TBP/DOP synergistic system has demonstrated exceptional performance in extracting lithium from high magnesium-content brines, which are particularly challenging due to the similar chemical properties of Li⁺ and Mg²⁺ ions. In a typical extraction system, 40% (v/v) tributyl phosphate (TBP) and 20% (v/v) dioctyl phthalate (DOP) in sulfonated kerosene achieved a lithium distribution ratio of 4.6 with significantly improved Li/Mg separation factor compared to traditional TBP-only systems. This system achieved remarkable extraction efficiency of 99.5% in three-stage countercurrent simulation extraction, while successfully avoiding the formation of a problematic third phase that often plagues high-concentration TBP systems [3].

The extraction mechanism in the TBP-DOP-FeCl₃ system involves the formation of a complex between Li⁺ ions and the tetrachloroferrate anion [FeCl₄]⁻, which is then solvated by TBP molecules, while DOP acts as a synergistic agent that enhances the extraction efficiency through additional solvation and improved phase separation characteristics. The presence of DOP modifies the organic phase structure, reducing viscosity and facilitating mass transfer while preventing third-phase formation. This system represents a practical approach for lithium extraction from high Mg/Li ratio brines, which are economically significant but technically challenging resources [3].

Development of Environmentally Friendly Lithium Extraction Systems

Recent research advances have focused on developing more sustainable extraction systems that minimize environmental impact. A novel TBP-Cyanex 272 system has been proposed as an environmentally friendly alternative to conventional TBP-FeCl₃ systems that require strong acids and alkalis for stripping and regeneration. This innovative approach utilizes Cyanex 272 to alter the coordination mode of Fe³⁺ during the stripping process, preventing the loss of Fe³⁺ ions to the aqueous phase and eliminating the need for 6 mol/L HCl as the stripping solution. The system simplifies the overall lithium extraction process while reducing equipment corrosion and extractant degradation issues associated with traditional approaches [2].

Optimization experiments for this green extraction system determined that a composition of 70% TBP and 30% saponification Cyanex 272 provides optimal performance, with deionized water serving as an effective stripping solution due to the modified coordination behavior. This advancement represents significant process intensification, combining high extraction efficiency with reduced environmental impact through elimination of strong acid and alkali consumption in the stripping and regeneration steps [2].

Rare Earth Elements Extraction

Dioctyl compounds also find application in the extraction and separation of rare earth elements (REEs), which are critical for various high-technology applications. In these systems, phosphoric acid derivatives such as di(2-ethylhexyl)phosphoric acid (D2EHPA, often referred to as P204) and 2-ethylhexyl hydrogen (2-ethylhexyl)phosphonate (P507) are widely employed for REEs separation due to their strong complexation ability with trivalent rare earth cations. The extraction typically follows a cation exchange mechanism, where hydrogen ions from the acidic extractant are replaced by metal cations from the aqueous phase [5] [6].

Table 2: Performance Comparison of Dioctyl-Based Extraction Systems

Extraction System Target Metals Extraction Efficiency Key Advantages
TBP/DOP/FeCl₃ in kerosene Lithium 99.5% (3-stage) High Li/Mg selectivity, no third phase formation
TBP-Cyanex 272 Lithium Not specified Environmentally friendly, no strong acids/alkalis needed
P204/P507 Rare Earth Elements 80-95% for various REEs High selectivity for trivalent cations
P204-B/P507-B Transition Metals Enhanced vs. traditional P204/P507 Improved acidity resistance, higher extraction capacity

Recent molecular design studies have led to the development of phenyl phosphate ester extractants (P204-B and P507-B) created by replacing one alkoxy group in traditional P204 and P507 with a phenoxy group while maintaining the original carbon chain structure. These novel extractants demonstrate enhanced extraction performance due to the electron-withdrawing effect of the phenyl group, which increases the acidity of the phosphoric acid group and improves metal ion coordination capability. Quantum chemical calculations have confirmed that the phenoxy group effectively enhances the thermodynamic driving force for divalent cobalt ion extraction, suggesting broad applicability for various transition metal separations [5].

Experimental Protocols

Lithium Extraction Using TBP/DOP Synergistic System
4.1.1 Reagents and Materials Preparation
  • Organic Phase Preparation: Prepare the extraction organic phase by mixing tributyl phosphate (TBP) and dioctyl phthalate (DOP) in sulfonated kerosene at a volume ratio of 2:1 (40% v/v TBP, 20% v/v DOP, balance kerosene). Ensure TBP purity >98% and DOP purity >95% for optimal performance [3].

  • Aqueous Feed Solution: Simulate or use authentic salt lake brine containing Li⁺ (2.604 g·L⁻¹), Mg²⁺ (108.2 g·L⁻¹), and other typical cations (Na⁺, K⁺). Add FeCl₃ to achieve a concentration of 0.24 mol·L⁻¹ as a co-extractant. Adjust the solution pH to approximately 6.5 using dilute NaOH or HCl solutions [3].

4.1.2 Extraction Procedure
  • Measure equal volumes (typically 10-50 mL each) of organic and aqueous phases into a separation funnel or stirred vessel.
  • Maintain the phase ratio (A/O) at 1:1 for initial optimization experiments.
  • Contact the two phases for 10 minutes at ambient temperature (25±2°C) with continuous mixing at 200 rpm to achieve equilibrium.
  • Allow phases to separate completely for 15-20 minutes after stopping agitation.
  • Separate the aqueous raffinate from the loaded organic phase carefully to avoid cross-contamination.
  • Analyze lithium concentration in the aqueous phase before and after extraction using atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).
  • Calculate lithium extraction efficiency using the formula: [ E(%) = \frac{C_{\text{initial}} - C_{\text{final}}}{C_{\text{initial}}} \times 100% ] where (C_{\text{initial}}) and (C_{\text{final}}) represent lithium concentrations in the aqueous phase before and after extraction, respectively [3].
4.1.3 Stripping and Regeneration
  • Contact the lithium-loaded organic phase with deionized water as stripping agent at a phase ratio (O:A) of 2:1.
  • Mix for 10-15 minutes at ambient temperature to transfer lithium back to the aqueous phase.
  • Separate the stripped organic phase for reuse after regeneration if necessary.
  • For traditional TBP-FeCl₃ systems, use 6 mol/L HCl as stripping agent followed by 2 mol/L NaOH for organic phase regeneration, though this is not required for the environmentally friendly TBP-Cyanex 272 system [2].
Multi-Stage Countercurrent Extraction

For industrial implementation, multi-stage countercurrent extraction provides higher efficiency and reduced solvent consumption:

  • Arrange a series of mixer-settler units in countercurrent configuration.
  • Introduce fresh organic phase into the final extraction stage and aqueous feed into the first stage.
  • Maintain phase continuity throughout the system to ensure proper phase separation.
  • Optimize mixing intensity (typically 300-600 rpm) and residence time (2-5 minutes per stage) based on phase dispersion characteristics.
  • Monitor lithium concentrations at each stage to determine optimal stage number and flow ratios [1].

lithium_extraction A Aqueous Feed Solution (Li⁺, Mg²⁺, FeCl₃) C Extraction Process (10 min mixing, 25°C) A->C B Organic Phase Preparation (TBP + DOP in kerosene) B->C D Phase Separation (15-20 min settling) C->D E Loaded Organic Phase (Li-TBP complex) D->E F Aqueous Raffinate (Mg²⁺ rich) D->F G Stripping Process (Deionized water) E->G H Stripped Organic Phase (Recyclable) G->H I Lithium Concentrate (Li⁺ solution) G->I

Figure 1: Lithium Extraction Process Workflow Using TBP/DOP Synergistic System

Analytical Method for Phosphate Compounds

For analysis of phosphate-based extractants and their degradation products:

  • HPLC Analysis: Utilize a reverse-phase HPLC method with simple conditions. Employ a Newcrom R1 HPLC column or equivalent reverse-phase column with low silanol activity.
  • Mobile Phase: Prepare a mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
  • Detection: Use UV detection or mass spectrometry for identification and quantification.
  • Sample Preparation: Dilute organic phase samples in appropriate solvents (typically methanol or acetonitrile) and filter through 0.45 μm membranes before injection [4].
  • Calibration: Prepare standard solutions of dioctyl phenyl phosphate in the concentration range of 1-100 mg·L⁻¹ for quantification.

Equipment and Safety Considerations

Equipment Selection

The selection of appropriate equipment is crucial for implementing dioctyl compound-based extraction processes at various scales:

  • Laboratory Scale: Use separatory funnels (100-1000 mL) for batch-wise single-stage extractions or small mixer-settler arrays for continuous multi-stage processes [1].

  • Pilot and Industrial Scale: Implement mixer-settler batteries or centrifugal extractors for continuous countercurrent operation. Mixer-settlers provide longer residence times and are suitable for systems that separate easily by gravity, while centrifugal extractors offer rapid mixing and separation in a compact footprint, minimizing solvent inventory [1].

  • Agitation Systems: Ensure adequate mixing intensity to achieve good phase dispersion without creating stable emulsions. Typical power inputs range from 0.5-2.0 kW/m³ depending on phase physical properties.

Safety and Environmental Considerations
  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile or neoprene), safety goggles, and laboratory coats when handling dioctyl compounds and associated chemicals.

  • Ventilation: Perform operations in a well-ventilated area or fume hood, particularly when working with volatile organic solvents like kerosene.

  • Waste Management: Collect spent organic phases and aqueous raffinates separately for proper disposal according to local regulations. Implement solvent recovery systems to minimize waste generation and environmental impact.

  • Fire Safety: Maintain fire extinguishers suitable for organic solvents (CO₂ or dry chemical types) in areas where extraction processes are conducted.

Process Optimization and Troubleshooting

Key Optimization Parameters

Successful implementation of dioctyl compound-based extraction systems requires careful optimization of several critical parameters:

  • Extractant Concentration: Systematically vary TBP concentration between 30-80% (v/v) while maintaining fixed DOP percentage to identify optimal extraction efficiency while avoiding third phase formation [3].

  • Phase Ratio: Evaluate aqueous-to-organic (A/O) phase ratios from 5:1 to 1:5 to determine the optimal balance between extraction efficiency and process economics.

  • Equilibrium pH: Monitor and control pH throughout extraction, as it significantly impacts metal extraction efficiency, particularly for acidic extractant systems.

  • Contact Time: Determine minimum required contact time to reach equilibrium while maintaining acceptable extraction efficiency to optimize process throughput.

  • Temperature: Assess extraction performance at different temperatures (typically 20-60°C), as elevated temperatures generally improve kinetics but may affect extractant stability [6].

Common Issues and Solutions
  • Third Phase Formation: If a third intermediate phase appears, adjust the DOP/TBP ratio or incorporate additional phase modifier to improve phase disengagement.

  • Emulsion Formation: For stable emulsions, consider residence time extension, temperature adjustment, or addition of appropriate demulsifiers.

  • Extractant Degradation: Monitor for degradation products through regular analysis and implement preventive regeneration procedures if detected.

  • Declining Extraction Efficiency: Regularly replenish extractant and diluent to maintain consistent performance, and verify iron concentration in systems using FeCl₃ as co-extractant.

optimization A Process Challenge Identification B Third Phase Formation A->B C Emulsion Issues A->C D Extractant Degradation A->D E Reduced Efficiency A->E F Adjust DOP/TBP Ratio Add Phase Modifier B->F G Extend Settling Time Temperature Adjustment Add Demulsifier C->G H Implement Regeneration Monitor Degradation Products D->H I Replenish Extractant Verify Fe³⁺ Concentration E->I

Figure 2: Troubleshooting Guide for Dioctyl Compound Extraction Systems

Summary of Applications and Performance

Dioctyl compounds, particularly dioctyl phenyl phosphate and dioctyl phthalate, serve as valuable extractants and synergistic agents in liquid-liquid extraction processes for strategic metals. Their implementation in lithium extraction from high magnesium-content brines has addressed significant technical challenges including third phase formation and poor Li/Mg selectivity. The development of environmentally friendly alternatives such as the TBP-Cyanex 272 system represents important progress toward sustainable hydrometallurgical processes.

The structural modification of traditional phosphate ester extractants through incorporation of phenoxy groups has demonstrated measurable improvements in extraction performance, highlighting the value of molecular design in extractant development. These advances, coupled with robust experimental protocols and optimization methodologies, provide researchers and industrial practitioners with effective tools for implementing dioctyl compound-based extraction systems in various metal separation applications.

References

Application Notes and Protocols: Lanthanide Ion Extraction with Organophosphorus Extractants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The separation of lanthanides (Ln) is critically important across multiple scientific and industrial fields, including nuclear waste treatment, rare-earth element purification, and advanced materials synthesis. The significant chemical similarity of lanthanide elements, resulting from the lanthanide contraction phenomenon, makes their separation exceptionally challenging [1]. Organophosphorus compounds (OPCs) have emerged as premier extractants in hydrometallurgical processes due to their favorable physicochemical properties and ability to form stable complexes with metal ions [2].

While direct information on dioctyl phosphate is limited in the current literature, the broader family of organophosphorus extractants—including phosphoric acid esters (e.g., D2EHPA), phosphonic acids (e.g., PC88A), phosphine oxides (e.g., TOPO), and diglycolamide derivatives—provides valuable insights for developing extraction protocols [2]. The extraction efficiency of these compounds is governed by both the structure of the phosphorus ligand and the solution chemistry, following principles of Hard and Soft Acids and Bases (HSAB) theory, where lanthanide ions (hard acids) preferentially coordinate with oxygen donors (hard bases) [2].

Key Organophosphorus Extractants for Lanthanides

Table 1: Common Organophosphorus Extractants for Lanthanide Ion Separation

Extractant Class Specific Examples Key Characteristics Reported Ln Extraction Trends
Phosphoric Acid Esters D2EHPA Widely used in industry; forms stable complexes Not specified in available literature
Phosphonic Acids PC88A Moderate acidity; good selectivity Not specified in available literature
Phosphine Oxides TOPO Neutral extractant; coordinates via P=O group Not specified in available literature
Diglycolamides TODGA, TEHDGA, LI, LII isomers High affinity for trivalent Ln/An; tunable structure Extraction increases with atomic number for LI/LII isomers [3]
Binary Extractants R3NHA (Dioctylamide+Trioctylamine) Synergistic effects; enhanced extraction Extractability increases with Ln atomic number [4]

Experimental Protocols for Solvent Extraction

Isomeric Diglycolamide Extraction Protocol [3]

Application: Comparative study of Ln(III) extraction with isomeric diglycolamide extractants LI and LII from nitric acid media.

Materials and Reagents:

  • Aqueous Phase: Ln(NO₃)₃·6H₂O dissolved in nitric acid at varying concentrations (0.5-6 M HNO₃)
  • Organic Phase: Extractant (LI or LII) dissolved in 40/60 (v/v)% n-octanol/kerosene
  • Metal Concentration: 3 mM Ln(III)

Experimental Procedure:

  • Prepare aqueous phase by dissolving lanthanide nitrate hexahydrate in nitric acid solutions of varying concentrations
  • Prepare organic phase by dissolving precise amounts of LI or LII extractant in n-octanol/kerosene mixture
  • Combine equal volumes (1:1 ratio) of aqueous and organic phases in separation vessels
  • Equilibrate mixtures using a constant-temperature shaker for 30 minutes (determined to be sufficient for equilibrium)
  • Separate phases by centrifugation at 2500 rpm for 10 minutes
  • Withdraw aliquot of aqueous raffinate and dilute with 0.1 M HNO₃
  • Analyze metal concentration in aqueous phase using ICP-MS (Thermo Fisher Scientific X-II ICP-MS)
  • Calculate distribution ratio (DLn) using formula: DLn = [Ln³⁺](o) / [Ln³⁺](aq)

Key Experimental Observations:

  • Maximum extraction efficiency occurs at approximately 3.0-4.0 M HNO₃
  • Third phase formation was not observed under these experimental conditions
  • Data error was maintained within 5% for all extraction experiments
Tributyl Phosphate in Supercritical CO₂ Extraction Protocol [5] [6]

Application: Extraction of lanthanides from solid nitrate salts or acidic solutions using TBP-modified supercritical CO₂.

Materials and Reagents:

  • Lanthanide Source: Solid Ln(NO₃)₃ salts or 6 M HNO₃-3 M LiNO₃ solutions
  • Extractant: Tributyl phosphate (TBP) as modifier for supercritical CO₂
  • Optional Synergistic Agent: Thenoyltrifluoroacetone (TTA)

Experimental Procedure:

  • Load lanthanide source (solid nitrates or acidic solution) into high-pressure extraction vessel
  • Add TBP modifier directly to vessel or mix with supercritical CO₂ stream
  • Pressurize system with CO₂ to supercritical conditions (typically >1071 psi, >31°C)
  • Maintain constant pressure and temperature during extraction
  • Monitor extraction progress using in situ UV-Vis spectroscopy for applicable lanthanides (Nd, Pr)
  • For flow-through systems, maintain constant CO₂ flow rate through extraction vessel
  • Collect extracted complexes in separator by depressurization
  • Analyze extraction efficiency and separation factors

Key Experimental Observations:

  • Water content significantly affects extraction efficiency (higher water decreases extraction)
  • Light lanthanides (Nd, Pr) show different extraction behavior than heavy lanthanides (Ho)
  • Mixed Ln(III) systems exhibit higher loading capacity than single Ln(III) systems
  • Separation factors can be manipulated by adjusting pressure and temperature

Table 2: Comparison of Extraction Methodologies

Parameter Conventional Solvent Extraction Supercritical Fluid Extraction
Extractant Diglycolamides (LI/LII) in n-octanol/kerosene TBP in supercritical CO₂
Aqueous Phase Nitric acid (0.5-6 M) Nitric acid with salting agents or solid nitrates
Temperature Ambient (with temperature control) Elevated (>31°C for supercritical state)
Pressure Ambient High pressure (>1071 psi)
Analysis ICP-MS on aqueous raffinate In situ UV-Vis or offline analysis
Key Advantage Well-established, high efficiency for trivalent ions Minimal organic waste, tunable solvation power

Extraction Workflow and Mechanism Analysis

The following diagram illustrates the general workflow for lanthanide extraction studies using organophosphorus extractants:

G Start Experiment Design Prep Phase Preparation Start->Prep Aqueous Aqueous Phase: Ln(III) in Acidic Medium Prep->Aqueous Organic Organic Phase: Extractant in Diluent Prep->Organic Extraction Equilibration (30 min shaking) Aqueous->Extraction Organic->Extraction Separation Phase Separation (Centrifugation 2500 rpm, 10 min) Extraction->Separation Analysis Aqueous Phase Analysis (ICP-MS) Separation->Analysis Data D_Ln Calculation Analysis->Data Interpretation Mechanism Interpretation (Slope Analysis, DFT) Data->Interpretation

Factors Influencing Extraction Efficiency

Nitric Acid Concentration [3]

The distribution ratio (DLn) exhibits a non-linear relationship with nitric acid concentration:

  • Low acidity (0.5-3 M): DLn increases due to nitrate ion salting-out effect
  • High acidity (>4 M): DLn decreases slightly due to competitive H⁺ extraction
  • Optimum range: 3.0-4.0 M HNO₃ for maximum extraction efficiency
Lanthanide Ionic Radius [3] [1] [4]

The "lanthanide contraction" effect significantly influences extraction efficiency:

  • Ionic radius decreases from La³⁺ (115 pm) to Lu³⁺ (approximately 100 pm)
  • Charge density increases across the lanthanide series
  • Extraction efficiency generally increases with atomic number for most extractants
  • Heavier lanthanides form stronger complexes with most organophosphorus extractants
Extractant Structure [3] [2]
  • Symmetry effects: Isomeric diglycolamides (LI vs LII) show different extraction efficiencies despite identical composition
  • Heteroatom coordination: Oxygen, sulfur, or nitrogen donors significantly alter metal affinity according to HSAB principles
  • Steric effects: Branching in alkyl substituents can influence extraction kinetics and selectivity

Analytical and Characterization Methods

Distribution Ratio Determination [3]
  • Primary method: ICP-MS analysis of aqueous phase before and after extraction
  • Calculation: DLn = [Ln³⁺]organic / [Ln³⁺]aqueous
  • Error control: Maintain within 5% through replicate measurements
Complex Characterization [3]
  • Infrared spectroscopy: Identify functional groups involved in complexation using FT-IR (PerkinElmer Spectrum 100)
  • Theoretical calculations: Density Functional Theory (DFT) for optimizing geometrical structures of complexes
  • Topological analysis: Quantum Theory of Atoms in Molecules (QTAIM) to characterize metal-ligand bonds
  • Slope analysis: Determine complex stoichiometry (e.g., 1:2 or 1:3 metal:ligand ratios)

Conclusion and Research Implications

While specific data for this compound is unavailable in the current literature, the extensive research on structurally related organophosphorus compounds provides strong foundational knowledge for developing extraction protocols. The protocols outlined for diglycolamides and tributyl phosphate systems can be adapted for this compound studies with appropriate modification of experimental parameters.

Future research directions should focus on:

  • Systematic evaluation of this compound extraction efficiency across the lanthanide series
  • Determination of optimal acid concentration, extractant concentration, and phase ratios
  • Characterization of extracted complexes using spectroscopic and theoretical methods
  • Investigation of separation factors between adjacent lanthanides
  • Exploration of synergistic effects with neutral donors

The developed protocols provide a robust framework for advancing lanthanide separation science using organophosphorus extractants, with potential applications in nuclear fuel cycle, rare-earth element purification, and industrial hydrometallurgy.

References

Comprehensive Application Notes and Protocols: Dioctyl Phosphate as a Versatile Surfactant for Pharmaceutical and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dioctyl Phosphate

This compound (CAS 298-07-7) is a valuable organophosphorus compound that has gained significant attention in various industrial and pharmaceutical applications due to its unique amphiphilic structure and versatile functional properties. As a double-tailed anionic surfactant, this compound consists of two octyl hydrocarbon chains attached to a phosphate headgroup, creating a molecule with distinct hydrophilic and lipophilic regions. This specific architectural arrangement enables the compound to function as an effective surface-active agent with notable capabilities in metal complexation, corrosion inhibition, and self-assembly formation. The compound's significance in pharmaceutical applications is particularly promising, as it can facilitate drug solubilization, enhance bioavailability, and contribute to the development of advanced drug delivery systems.

The growing interest in this compound stems from its multifunctional characteristics that bridge traditional surfactant applications with specialized uses in material science and pharmaceutical technology. Its chemical structure can be tuned for specific applications through adjustments in processing conditions or complexation with other compounds, making it a versatile component in formulation science. These properties have enabled its use across diverse sectors, from hydrometallurgical processes for critical metal recovery to potential applications in nanomedicine and drug delivery platforms. This document provides a comprehensive overview of this compound's properties, applications, and detailed experimental protocols to assist researchers and development professionals in leveraging its full potential.

Chemical Structure and Basic Properties

Molecular Architecture

This compound possesses a distinctive molecular architecture characterized by a polar phosphate headgroup and two hydrophobic octyl chains. This arrangement classifies it as a double-tailed anionic surfactant with specific self-assembly capabilities that differ significantly from single-tailed surfactants. The structural configuration of this compound plays a crucial role in its functional properties, particularly in how it organizes at interfaces and interacts with other molecules. Research has demonstrated that the branching and length of the surfactant tails significantly influence the supramolecular architecture and conformational properties of complexes formed with polymers such as polypeptides [1]. This tunability of molecular organization provides opportunities for customizing material properties for specific applications.

The fundamental chemical properties of this compound are summarized in the following table:

Table 1: Basic Chemical Properties of this compound

Property Specification Notes/Applications
Chemical Name This compound Also known as bis(2-ethylhexyl) phosphate in its branched form
CAS Number 298-07-7 Unique chemical identifier
Chemical Structure Double-tailed phosphate ester Two octyl chains attached to phosphate group
Surfactant Type Anionic Negatively charged headgroup
Molecular Weight Not specified in sources Varies based on specific isomer
Physical State Liquid (oily) At room temperature [2]
Complexation Behavior Forms complexes with polypeptides Adopts α-helical or β-sheet conformations depending on structure [1]
Structural Variants and Nomenclature

It is important to distinguish between the different structural variants of this compound, as their functional properties can vary significantly based on the specific arrangement of the alkyl chains. The compound can exist with either linear or branched octyl chains, with bis(2-ethylhexyl) phosphate representing a commonly used branched variant. Studies have demonstrated that the branching architecture of the surfactant tails directly influences the conformational and self-assembly properties of polypeptide-surfactant complexes [1]. When complexed with poly(L-lysine) using the branched bis(2-ethylhexyl) phosphate variant, the polypeptide chains adopted an α-helical conformation, which subsequently self-assembled into cylindrical phases. In contrast, complexes with linear-chain variants (this compound and didodecyl phosphate) resulted in the formation of antiparallel β-sheets arranged in lamellar structures.

This structural tunability allows for precise control over the material properties of this compound-containing systems, making it particularly valuable for pharmaceutical applications where specific molecular organizations may be required for optimal drug loading, release profiles, or biocompatibility. The ability to select between linear and branched variants, or to combine them in specific ratios, provides researchers with a versatile toolkit for designing surfactant-based systems with tailored characteristics. Understanding these structural nuances is essential for effectively leveraging this compound in advanced drug delivery applications and material science innovations.

Functional Properties and Characterization

Surface Activity and Self-Assembly

This compound exhibits notable surface-active properties due to its amphiphilic nature, allowing it to adsorb at interfaces and reduce surface tension. The critical micelle concentration (CMC), which represents the concentration at which surfactant molecules spontaneously assemble into micellar structures, is a key parameter for understanding and utilizing this compound's surface activity. While the exact CMC values for this compound were not explicitly provided in the search results, the available research indicates that its self-assembly behavior is influenced by factors such as concentration, temperature, and the presence of other compounds. The CMC can be determined experimentally using methods such as surface tension measurements, conductivity, or fluorescence spectroscopy, with techniques similar to those used for characterizing other surfactant systems [3].

The self-assembly characteristics of this compound are particularly noteworthy when the compound interacts with polymers or biomolecules. Research has demonstrated that this compound can form complexes with polypeptides, resulting in distinct molecular conformations and supramolecular architectures depending on the specific surfactant structure and processing conditions [1]. These complexation behaviors lead to the formation of various nanostructured assemblies that can be leveraged in pharmaceutical applications for drug encapsulation, controlled release, or as structural components in drug delivery systems. The ability to manipulate these self-assembly processes through factors such as surfactant concentration, temperature, and processing history provides opportunities for designing customized material properties tailored to specific pharmaceutical needs.

Metal Complexation and Extraction

One of the most valuable properties of this compound is its exceptional ability to form stable complexes with metal ions, making it particularly useful in hydrometallurgical applications and metal recovery processes [4]. This complexation capability stems from the coordinating ability of the phosphate headgroup, which can interact with various metal cations through electrostatic and coordination bonds. The formation of these complexes is highly dependent on the specific metal ion and the solution conditions, allowing for selective extraction of target metals from complex mixtures. This property has been successfully exploited in industrial processes for the selective extraction and purification of critical metals from aqueous solutions, contributing to resource recovery and recycling initiatives.

The metal complexation behavior of this compound can be characterized and quantified using various analytical techniques, including UV-Vis spectrophotometry, conductivity measurements, and titration methods. These approaches allow researchers to determine key parameters such as complex stoichiometry, binding constants, and extraction efficiency under different conditions. The following table summarizes the primary metal complexation characteristics of this compound:

Table 2: Metal Complexation Properties of this compound

Property Description Applications
Complexation Mechanism Coordination with phosphate group Forms stable complexes with various metal ions
Stoichiometry Varies with metal ion Dependent on metal charge and size
Selectivity Ion-specific Can be tuned for target metal recovery
Extraction Efficiency pH-dependent Optimization required for specific applications
Industrial Use Solvent extraction processes Hydrometallurgy, metal recovery [4]
Thermal and Processing Properties

This compound exhibits interesting thermal behavior that can be exploited in processing and material design. Research on polypeptide-dioctyl phosphate complexes has revealed that these systems can undergo structural transitions upon heating, including a partial opening of β-sheets and disruption of lamellar phases in complexes with linear-chain variants [1]. Additionally, repeated heating and cooling cycles can induce a glass transition in these complexes, typically occurring between 37 and 50°C, which is particularly relevant for pharmaceutical applications considering the proximity to human body temperature. These thermal responses provide opportunities for designing stimulus-responsive drug delivery systems that can release their payload in response to temperature changes.

The processability of this compound-containing systems can be enhanced through various strategies, including solvent treatment and plasticization by adding overstoichiometric amounts of surfactant [1]. These approaches can modify the material's mechanical properties, improve processability, and induce transitions between different morphological states. For instance, increasing the surfactant-to-polypeptide ratio in complexes has been shown to plasticize the materials, leading to the development of thermotropic liquid-crystalline phases under certain conditions. These processing-property relationships enable the design of this compound-based systems with tailored characteristics for specific pharmaceutical applications, such as controlled release formulations, tissue engineering scaffolds, or nanostructured drug carriers.

Industrial and Pharmaceutical Applications

Metal Extraction and Recovery

This compound has established itself as a valuable extractant in hydrometallurgical processes for the recovery of critical metals from various sources, including ores, industrial wastes, and electronic scrap [4]. Its effectiveness stems from the selective complexation of target metal ions, which can be optimized by adjusting process parameters such as pH, concentration, and solvent composition. The compound's ability to form stable complexes with metals enables efficient separation from aqueous solutions, followed by recovery through stripping processes. This application is particularly important in the context of resource sustainability, as it facilitates the recycling of valuable metals and reduces environmental impacts associated with traditional mining and extraction methods.

The use of this compound in metal extraction processes typically involves its dissolution in an appropriate organic solvent, which is then contacted with the metal-containing aqueous solution. The extraction efficiency and selectivity can be fine-tuned by modifying the this compound structure (linear vs. branched), concentration, and the use of synergistic agents. Following extraction, the metal-loaded organic phase is separated, and the target metal is recovered through back-extraction (stripping) into a different aqueous phase. This process can be repeated in multiple stages to achieve the desired purity and recovery efficiency. The practical implementation of these processes requires careful optimization and monitoring to ensure economic viability and environmental compliance.

Corrosion Inhibition

This compound functions as an effective corrosion inhibitor for metals and alloys exposed to aggressive environments [4]. Its protective mechanism involves the formation of a protective film on metal surfaces, which acts as a barrier against corrosive agents such as oxygen, water, and ions. The anionic nature of this compound facilitates its adsorption onto metal surfaces, particularly those with positive surface charges, creating a closely packed monolayer that reduces the direct contact between the metal and corrosive species. This application is particularly valuable in industrial settings where metal equipment and structures are exposed to corrosive conditions, as it can significantly extend service life and reduce maintenance costs.

The effectiveness of this compound as a corrosion inhibitor depends on factors such as concentration, pH, temperature, and the specific metal or alloy being protected. Performance evaluation typically involves electrochemical techniques, weight loss measurements, and surface analysis methods to quantify protection efficiency and understand the inhibition mechanism. The application can be implemented through various methods, including direct addition to corrosive media, pre-treatment of metal surfaces, or incorporation into protective coatings. The compatibility of this compound with other additives allows for the formulation of multi-component corrosion inhibition systems that provide enhanced protection through synergistic effects.

Polymer Processing and Plasticization

In polymer science and technology, this compound serves as a valuable processing aid and plasticizer that enhances the flexibility and workability of polymeric materials [4]. Similar to the function of phthalate plasticizers [2], this compound can intercalate between polymer chains, reducing intermolecular forces and increasing free volume, thereby improving processability and modifying mechanical properties. The compound's amphiphilic nature and compatibility with various polymer systems make it particularly useful for specialty applications where specific interfacial properties or self-assembly behaviors are desired. Additionally, its anionic character can facilitate interactions with polar polymers, leading to unique morphological developments and property enhancements.

When incorporated into polypeptide systems, this compound demonstrates remarkable structural directing capabilities, influencing the secondary structure of the polymer and resulting in various self-assembled morphologies [1]. These interactions can yield materials with tailored properties for specific pharmaceutical applications, such as controlled drug release systems, tissue engineering scaffolds, or bioactive coatings. The ability to manipulate the molecular conformation of polymers through surfactant complexation provides a powerful tool for designing advanced materials with precision-tuned characteristics. Furthermore, the thermal transitions observed in these complexes [1] offer opportunities for developing temperature-responsive systems that can adapt to physiological conditions or external stimuli.

Experimental Protocols

Surfactant Extraction and Isolation

The targeted extraction of surfactants from complex mixtures requires a systematic approach to ensure efficient recovery and purity. The following protocol, adapted from methods developed for atmospheric aerosol samples [5], provides a reliable procedure for extracting and concentrating this compound from various matrices:

Materials and Equipment:

  • Quartz fiber filters or appropriate collection substrate
  • Glass Petri dishes with lids
  • Ultrasonic bath
  • Solid Phase Extraction (SPE) vacuum manifold
  • SPE cartridges (C18 silica-based)
  • Glass vials (4 mL, 15 mL, 30 mL, 60 mL)
  • Syringe filters (0.45 μm PVDF)
  • Tweezers, scissors
  • Micropipettes
  • Ultrapure water, acetonitrile, ethanol

Procedure:

  • Sample Preparation:

    • Pre-condition filters by baking at 500°C for 6 hours to remove organic contaminants
    • Pre-weigh filters using a microbalance (precision ≥1 μg) under controlled temperature and humidity
    • Collect samples on prepared filters using appropriate sampling methods
    • Post-weigh filters after sampling under same conditions as pre-weighing
    • Store samples in pre-cleaned aluminum foil or glass Petri dishes at -18°C until analysis
  • Water Extraction:

    • Place filter samples in glass Petri dishes
    • Add ultrapure water (7 mL for 47-mm filters; 35 mL for 150-mm filters)
    • Incubate at 6±1°C for 2 hours, shaking gently every 30 minutes
    • Filter the solution through 0.45 μm PVDF syringe filter
    • Rinse Petri dish with 5 mL ultrapure water, filter, and combine with initial extract
    • Weigh the collected solution to determine exact volume
  • Solid Phase Extraction (SPE):

    • Condition C18 SPE cartridges with 6 mL acetonitrile followed by 6 mL ultrapure water
    • Load the filtered aqueous extract onto conditioned cartridge at flow rate <1 mL/min
    • Wash with 1 mL ultrapure water to remove interferences
    • Dry cartridge by applying vacuum for 15-30 minutes
    • Elute surfactants with 4 mL acetonitrile at flow rate <1 mL/min
    • Evaporate acetonitrile under gentle N₂ stream
    • Reconstitute dry extract in 60 μL ultrapure water
  • Efficiency Determination:

    • Spike blank filters with known amounts of this compound standard
    • Process through entire extraction protocol
    • Calculate recovery efficiency using appropriate analytical method (e.g., colorimetry, LC-MS)
    • Apply correction factors to experimental samples based on recovery efficiency

The workflow for this extraction protocol is visualized in the following diagram:

G SamplePrep Sample Preparation Filter conditioning and sampling WaterExt Water Extraction 2h at 6°C with periodic shaking SamplePrep->WaterExt Filtration Filtration 0.45 μm PVDF syringe filter WaterExt->Filtration SPE Solid Phase Extraction C18 cartridge conditioning and loading Filtration->SPE Elution Elution 4 mL acetonitrile SPE->Elution Concentration Concentration N₂ evaporation and reconstitution Elution->Concentration Analysis Analysis Various characterization methods Concentration->Analysis

Surface Tension and CMC Determination

The surface activity of this compound solutions can be characterized through surface tension measurements to determine the Critical Micelle Concentration (CMC), a key parameter for understanding its self-assembly behavior:

Materials and Equipment:

  • Tensiometer (Wilhelmy plate or Du Noüy ring)
  • Temperature-controlled vessel
  • Precision balance
  • Glassware (beakers, volumetric flasks)
  • This compound solutions of varying concentrations (10⁻⁵ to 10⁻² M)
  • Ultrapure water

Procedure:

  • Solution Preparation:

    • Prepare stock solution of this compound in ultrapure water or desired solvent
    • Create serial dilutions covering concentration range from below to above expected CMC
    • Allow solutions to equilibrate at measurement temperature for at least 30 minutes
  • Measurement:

    • Set tensiometer to desired temperature (typically 25°C)
    • Calibrate instrument according to manufacturer specifications
    • Clean measurement probe thoroughly between samples
    • Measure surface tension of each concentration in triplicate
    • Allow sufficient time for equilibrium surface tension at each measurement
  • Data Analysis:

    • Plot surface tension versus logarithm of concentration
    • Identify CMC as the point where slope changes significantly
    • Calculate surface excess concentration (Γ) using Gibbs adsorption equation
    • Determine minimum area per molecule at interface

This protocol can be modified to investigate temperature effects, pH dependence, or ion influence on the CMC and surface activity of this compound.

Complexation with Polymers and Biomolecules

The formation of complexes between this compound and polymers such as polypeptides can be studied using the following protocol, adapted from research on polypeptide-surfactant complexes [1]:

Materials and Equipment:

  • Poly(L-lysine) or other polypeptide of interest
  • This compound (linear and branched variants)
  • Aqueous buffer solutions at various pH values
  • Rotary mixer or stirring platform
  • FTIR spectrometer with ATR accessory
  • X-ray scattering equipment (SAXS/WAXS)
  • Differential scanning calorimeter (DSC)
  • Circular dichroism spectropolarimeter

Procedure:

  • Complex Preparation:

    • Dissolve polypeptide in appropriate aqueous buffer (typically 1-5 mg/mL)
    • Prepare this compound solution in water or water-miscible organic solvent
    • Slowly add this compound solution to polypeptide solution under gentle stirring
    • Adjust surfactant-to-polypeptide ratio (x = 0.5 to 3.0) based on molar charges
    • Mix for 12-24 hours at controlled temperature to ensure complete complexation
  • Structural Characterization:

    • FTIR Analysis: Examine amide I and II regions for secondary structure determination
    • X-ray Scattering: Perform SAXS/WAXS to determine supramolecular organization
    • Circular Dichroism: Measure far-UV spectra to quantify secondary structure elements
    • DSC Analysis: Characterize thermal transitions and phase behavior
  • Morphological Evaluation:

    • Prepare samples for TEM imaging by negative staining or cryo-techniques
    • Use polarized optical microscopy to identify birefringent phases
    • Perform additional characterization as needed (AFM, SEM)
  • Processing and Property Modification:

    • Investigate thermal treatments (heating/cooling cycles) on phase behavior
    • Explore solvent-induced morphological changes
    • Study effects of plasticization by excess surfactant

The structural transitions observed in polypeptide-dioctyl phosphate complexes are visualized in the following diagram:

G Linear Linear this compound BetaSheet Antiparallel β-Sheets Linear->BetaSheet Lamellar Lamellar Self-Assembly Linear->Lamellar Branched Branched this compound (bis(2-ethylhexyl)) AlphaHelix α-Helical Conformation Branched->AlphaHelix Cylindrical Cylindrical Phases Branched->Cylindrical Heating Heating Effect Partial opening of β-sheets BetaSheet->Heating Triggered by heating Plasticization Plasticization by excess surfactant AlphaHelix->Plasticization Lamellar->Heating Disruption LC Thermotropic Liquid Crystalline Phases Plasticization->LC

Pharmaceutical Applications in Drug Delivery

Enhanced Drug Solubilization and Bioavailability

This compound shows significant potential for improving the solubilization of hydrophobic drugs, a critical challenge in pharmaceutical development. As an anionic surfactant, this compound can form micellar structures that encapsulate poorly water-soluble drug molecules, effectively increasing their apparent solubility in aqueous environments [3]. This solubilization capacity is particularly valuable for Biopharmaceutics Classification System (BCS) Class II and IV drugs, which suffer from limited aqueous solubility that restricts their absorption and bioavailability. The mechanism involves the incorporation of drug molecules into the hydrophobic core or at the interface of this compound micelles, creating a favorable microenvironment for solubilization while potentially protecting the drug from degradation or unwanted interactions.

The bioavailability enhancement achieved through surfactant-mediated solubilization extends beyond simple dissolution improvement. Research on surfactant-drug interactions has demonstrated that surfactants can alter membrane permeability and potentially inhibit efflux transporters, further enhancing drug absorption [3]. However, it is crucial to optimize surfactant concentration, as excessive levels may lead to drug entrapment in micelles that are too large for efficient absorption. The anionic nature of this compound also offers opportunities for creating charge-based interactions with cationic drug molecules, potentially modifying release profiles and improving stability. These properties make this compound a promising excipient for formulating challenging drug candidates with suboptimal physicochemical properties.

Nanostructured Drug Delivery Systems

The self-assembly properties of this compound, particularly when complexed with polymers, enable the design of sophisticated nanocarriers for drug delivery applications [1]. The ability to form various supramolecular architectures, including lamellar structures, cylindrical phases, and liquid crystalline phases, provides multiple options for drug encapsulation and controlled release. These nanostructured systems can be tailored to specific administration routes and therapeutic requirements by manipulating the composition, processing conditions, and environmental responsiveness. The thermal transitions observed in polypeptide-dioctyl phosphate complexes [1] suggest potential for developing temperature-responsive systems that release their payload in response to physiological temperature changes or external heating.

The versatile functionality of this compound extends to its potential use in mixed surfactant-polymer nanoparticle formulations, which represent an advanced approach to drug delivery [6]. These hybrid systems leverage the complementary properties of surfactants and polymers to create nanocarriers with enhanced stability, tailored release kinetics, and improved biocompatibility. This compound can contribute to such systems through its anionic character, which can influence colloidal stability, cellular interactions, and drug loading efficiency. The following table summarizes key pharmaceutical applications of this compound:

Table 3: Pharmaceutical Applications of this compound

Application Mechanism Benefits
Solubilization Enhancement Micellar encapsulation of hydrophobic drugs Improved dissolution, increased bioavailability
Controlled Release Systems Formation of structured matrices that modulate diffusion Tailored release profiles, reduced dosing frequency
Stabilization Protection of labile drugs from degradation Improved shelf-life, maintained efficacy
Cellular Uptake Modification of membrane interactions and permeability Enhanced absorption, potential transporter inhibition
Stimuli-Responsive Delivery Thermal and pH-dependent phase transitions Triggered release at target sites
Processing and Formulation Considerations

The effective implementation of this compound in pharmaceutical formulations requires careful attention to processing parameters and compatibility considerations. The complexation behavior of this compound with polymers [1] suggests that the order of component addition, mixing conditions, and temperature history can significantly influence the resulting material properties and performance. Formulators should systematically evaluate these parameters during development to ensure consistent product quality and performance. Additionally, the potential for conformational changes in complexed polymers under different processing conditions offers opportunities for tailoring drug release profiles but also introduces variability that must be controlled.

The regulatory and safety aspects of this compound must be thoroughly addressed for pharmaceutical applications. While the search results did not provide specific toxicity or safety data for this compound, comprehensive evaluation of its biological compatibility is essential before clinical application. This includes assessment of acute and chronic toxicity, irritation potential, immunogenicity, and metabolic fate. The quality control of this compound-containing formulations should include characterization of surfactant content, critical micelle concentration, impurity profile, and structural properties of the resulting complexes or assemblies. Standardization of these quality attributes is crucial for ensuring consistent performance and safety throughout the product lifecycle.

Summary and Future Perspectives

This compound represents a versatile surfactant with unique properties that bridge traditional industrial applications and advanced pharmaceutical uses. Its double-tailed anionic structure enables distinctive self-assembly behavior, metal complexation capability, and interactions with polymers that can be exploited for various technological applications. The experimental protocols presented in this document provide researchers with standardized methods for extracting, characterizing, and utilizing this compound in both basic research and applied development contexts. The continuing exploration of this compound will likely uncover additional applications and refine existing ones, particularly in the rapidly evolving field of nanomedicine and targeted drug delivery.

Future research directions for this compound should include more comprehensive toxicological profiling to establish its safety profile for pharmaceutical applications, exploration of its structure-activity relationships through systematic modification of its alkyl chains, and investigation of its synergistic effects with other excipients in complex formulations. The development of analytical methods for quantifying this compound in biological matrices and understanding its metabolic fate will be crucial for advancing its pharmaceutical applications. Additionally, the integration of this compound into emerging technologies such as 3D printing of pharmaceutical dosage forms, theranostic systems combining therapy and diagnosis, and personalized medicine approaches represents promising avenues for future innovation.

References

dioctyl phosphate model compound organophosphate studies

Author: Smolecule Technical Support Team. Date: February 2026

Organophosphate Compound Overview

Organophosphates (OPs) are esters of phosphoric acid, characterized by the general structure O=P(OR)₃ [1]. They are used in various applications, with the most studied being pesticides and flame retardants.

The table below summarizes the key types and common examples of organophosphates found in research:

Category Key Function Common Examples/Notes
Pesticides/Insecticides [1] [2] Acetylcholinesterase (AChE) inhibitors Parathion, Malathion, Chlorpyrifos
Flame Retardants (OPFRs) [1] [3] Plasticizers & flame retardants Tris(2-chloroethyl) phosphate (TCEP), Triphenyl phosphate (TPP)
Biomolecules [1] Essential for life processes Adenosine triphosphate (ATP), DNA, RNA
Chemical Weapons & Agents [2] [4] Highly toxic nerve agents Sarin, Tabun
Model Compounds For metabolic, toxicological, & environmental studies Dioctyl Phosphate (Note: Specific studies were not located in the search results)

Generalized Experimental Protocols

Since this compound-specific protocols were not found, the following are generalized methodologies for key organophosphate study areas, which you can customize.

Protocol 1: In vitro Cytotoxicity and Oxidative Stress Assessment

This protocol is adapted from studies on chlorpyrifos and other OPs in cell lines [2].

  • 1. Cell Culture: Maintain human placental choriocarcinoma cells (JEG-3) or another relevant cell line (e.g., HepG2 for liver toxicity) in an appropriate medium. Culture cells in a humidified incubator at 37°C with 5% CO₂.
  • 2. Compound Treatment:
    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is non-cytotoxic (typically <0.1%).
    • Seed cells in multi-well plates and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 1 µM to 100 µM) for a set duration (e.g., 24 hours). Include a vehicle control (solvent only).
  • 3. Cytotoxicity Assay (MTT Assay):
    • After treatment, add MTT reagent to each well and incubate for 2-4 hours.
    • Dissolve the formed formazan crystals with a solubilization solution.
    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
  • 4. Oxidative Stress Measurement (Lipid Peroxidation):
    • Lyse the treated cells and collect the supernatant.
    • Use a thiobarbituric acid reactive substances (TBARS) assay kit to measure malondialdehyde (MDA) levels, a marker for lipid peroxidation.
    • Follow the kit manufacturer's instructions and measure fluorescence or absorbance.
Protocol 2: In vivo Assessment of Hepatotoxicity

This protocol is modeled after studies investigating the effects of organophosphate flame retardants (OPFRs) on liver function [3].

  • 1. Animal Grouping and Dosing:
    • House mice (e.g., C57BL/6) under standard conditions. After acclimation, randomly assign them to control and treatment groups.
    • Administer this compound to the treatment group via oral gavage. A common dose range for OP studies is from 1 to 1000 µg/kg/day [2]. The control group receives the vehicle.
    • Continue the exposure for a set period to model chronic, low-dose exposure (e.g., 30-90 days).
  • 2. Sample Collection:
    • At the end of the exposure period, collect blood samples via cardiac puncture under anesthesia.
    • Centrifuge the blood to isolate serum for liver function biomarker analysis.
    • Euthanize the animals and perfuse the liver with ice-cold saline. Excise and weigh the liver. A portion should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for histopathology.
  • 3. Biochemical Analysis:
    • Analyze serum samples for key liver function biomarkers, including Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (TBIL), and Gamma-Glutamyl Transferase (GGT) using commercial assay kits [3].
  • 4. Histopathological Examination:
    • Process the formalin-fixed liver tissues, embed them in paraffin, and section them.
    • Stain the sections with Hematoxylin and Eosin (H&E).
    • Examine the slides under a light microscope for pathological changes such as inflammation, steatosis (fatty liver), and necrosis.
Protocol 3: Analytical Method for Metabolite Detection in Urine

This protocol is based on biomonitoring studies for OPFRs [3].

  • 1. Sample Preparation:
    • Collect urine samples from study participants or animals and store at -80°C until analysis.
    • Thaw samples on ice and centrifuge to remove any precipitates.
    • Enzymatically deconjugate the metabolites (e.g., using β-glucuronidase).
  • 2. Solid-Phase Extraction (SPE):
    • Acidify the urine sample and load it onto a pre-conditioned SPE cartridge.
    • Wash the cartridge with a water-methanol mixture and elute the target metabolites with pure methanol.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
  • 3. LC-MS/MS Analysis:
    • Chromatography: Use a C18 reversed-phase column. The mobile phase is typically water and methanol, both with a volatile additive like ammonium acetate or formic acid, run in a gradient elution mode.
    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Monitor specific precursor ion > product ion transitions for the metabolites of this compound and its analogs.

Summary of Quantitative Findings from Literature

The table below summarizes key toxicological findings from recent studies on other organophosphates, which highlight important endpoints to investigate for this compound.

Study Focus Compound(s) Tested Key Quantitative Findings
Liver Function (Human Biomonitoring) [3] Various OPFR metabolites Significant correlation found between urinary metabolite levels and Total Bilirubin (TBIL). Associations with other liver enzymes (ALP, ALT) were inconsistent.
Oxidative Stress (In Vivo) [3] [2] TCEP, Chlorpyrifos Significantly elevated levels of malondialdehyde (MDA) in the liver, indicating oxidative stress.
Glucose Metabolism (In Vivo) [2] Monocrotophos Chronic OP exposure in mice induced hyperglycemia and glucose intolerance, linked to gut microbiota changes.
AChE Reactivation (In Vivo) [4] Paraoxon (model OP) Intranasal delivery of 2-PAM via chitosan-decorated liposomes achieved ~35% reactivation of brain AChE in poisoned models.

Visualizing Key Pathways and Workflows

Based on the gathered information, here are diagrams of a common toxicity mechanism and a generalized experimental workflow.

Diagram 1: Organophosphate Neurotoxicity Pathway

This diagram illustrates the primary mechanism of acute toxicity for many organophosphates, which is the inhibition of acetylcholinesterase [1] [2] [4].

G OP Organophosphate (OP) Exposure AChE Acetylcholinesterase (AChE) Enzyme OP->AChE  Inhibits ACh_BuildUp Accumulation of Acetylcholine (ACh) AChE->ACh_BuildUp  Failure to breakdown ACh Overstimulation Overstimulation of Neurons & Muscles ACh_BuildUp->Overstimulation Symptoms Toxic Symptoms: Tremors, Paralysis, Respiratory Failure Overstimulation->Symptoms

This pathway is well-established for acetylcholinesterase-inhibiting OPs like pesticides, serving as a critical reference point for investigating the toxicity mechanisms of other organophosphates.

Diagram 2: Generalized Hepatotoxicity Study Workflow

This flowchart outlines a standard experimental design for investigating chemical-induced liver damage, integrating in vivo and in vitro approaches [3] [2].

G Start Study Compound (e.g., this compound) InVivo In Vivo Exposure (Animal Model) Start->InVivo InVitro In Vitro Models (Cell Culture) Start->InVitro SampleCollect Sample Collection (Serum, Liver Tissue) InVivo->SampleCollect Analysis Analysis & Correlation SampleCollect->Analysis Histology Histopathology (H&E Staining) Analysis->Histology Biomarkers Liver Function Biomarkers (ALT, AST) Analysis->Biomarkers MechStudy Mechanistic Studies (Oxidative Stress, etc.) InVitro->MechStudy MechStudy->Analysis

This integrated workflow combines in vivo observations with in vitro mechanistic studies to comprehensively evaluate potential hepatotoxicity and its underlying causes.

Key Insights for Future Research on this compound

To design a research program for this compound, consider these focal points derived from the general organophosphate literature:

  • Prioritize Liver and Metabolic Health: Given the strong evidence linking other OPs to liver toxicity and metabolic disruption, these should be primary endpoints for this compound studies [3] [2].
  • Investigate Non-Cholinergic Mechanisms: While many OPs are AChE inhibitors, your research should also explore alternative pathways, especially oxidative stress and inflammatory responses, which are implicated in the chronic toxicity of newer OPs like flame retardants [3] [2].
  • Consider Exposure and Metabolism: Develop sensitive analytical methods (like LC-MS/MS) to detect this compound and its potential metabolites in biological samples to understand its absorption, distribution, metabolism, and excretion [3].
  • Leverage Advanced Models: Computational toxicology and "omics" technologies (metabolomics, transcriptomics) can help predict and uncover the mechanisms of toxicity without initial extensive in vivo testing [3].

I hope this structured overview provides a solid foundation for your research on this compound. The field of organophosphate toxicology is well-established, and applying these existing frameworks can effectively guide your specific investigations.

> Note: The information and protocols provided are based on general organophosphate chemistry and toxicology. You will need to adapt them specifically for this compound, as this compound was not directly studied in the available literature. Always validate and optimize any experimental protocol in your own laboratory before formal research application.

References

Biological Effects of Dioctyl Phosphate: Application Notes and Experimental Protocols for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Di(2-ethylhexyl) phthalate (DEHP), also known as dioctyl phthalate (DOP), is one of the most widely used phthalate derivatives, primarily serving as a plasticizer to impart flexibility to polymer products [1]. While "dioctyl phosphate" in a strict chemical sense can refer to a different compound, much of the relevant biological and toxicological research in the context of plasticizers uses the terms DOP and DEHP interchangeably to refer to the common phthalate ester. This document will therefore focus on the biological effects of this significant environmental contaminant.

With over 2 million tons of DEHP/DOP produced annually worldwide, human exposure is ubiquitous, occurring mainly through dermal contact and ingestion, and it is frequently detected in blood and urine samples [1]. The International Agency for Research on Cancer (IARC) has classified DEHP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on evidence from rodent studies [1]. Recent advances in computational toxicology have enabled researchers to systematically investigate the multi-target molecular mechanisms through which this compound may drive carcinogenesis and other adverse health effects.

Core Biological Targets and Mechanisms

Integrated computational analyses, including network toxicology and molecular docking, have identified several key molecular targets and pathways through which DOP/DEHP may exert its biological effects.

Key Molecular Targets and Carcinogenic Pathways

The following table summarizes the core protein targets identified for DOP/DEHP and their potential roles in carcinogenesis:

Table 1: Core Protein Targets of DOP/DEHP and Their Proposed Roles in Carcinogenesis

Target Protein Function Role in Carcinogenesis Binding Affinity (kcal/mol)
CASP3 Executioner caspase in apoptosis Regulation of programmed cell death -
BCL2 Anti-apoptotic protein Inhibition of apoptosis -
MMP9 Matrix metalloproteinase Tumor invasion and metastasis -
SIRT1 NAD+-dependent deacetylase Metabolic reprogramming Strong binding
PPARα Nuclear receptor Metabolic regulation Strong binding
CCND1 G1/S-specific cyclin-D1 Cell cycle progression -

Research indicates that DOP/DEHP may drive ovarian carcinogenesis through metabolic reprogramming (particularly via the HIF-1α/glycolysis axis), strong binding to metabolic regulators like SIRT1 and PPARα, and remodeling of the tumor microenvironment [2]. In renal cell carcinoma, DOP/DEHP appears to promote development by regulating apoptosis and proliferation through pathways such as neuroactive ligand–receptor interactions, cancer-related pathways, and apoptosis [1].

Visualizing Phthalate-Carcinogenesis Signaling Pathways

The diagram below illustrates the key signaling pathways through which DOP/DEHP exposure may contribute to carcinogenesis, based on network toxicology analyses:

G DOP DOP/DEHP Exposure SIRT1 SIRT1 DOP->SIRT1 PPAR PPARα DOP->PPAR CASP3 CASP3 DOP->CASP3 BCL2 BCL2 DOP->BCL2 HIF1a HIF-1α DOP->HIF1a Metabolic Metabolic Reprogramming Ovarian Ovarian Carcinogenesis Metabolic->Ovarian Apoptosis Apoptosis Dysregulation Renal Renal Cell Carcinoma Apoptosis->Renal Proliferation Cell Proliferation Pathways Proliferation->Ovarian Proliferation->Renal SIRT1->Metabolic SIRT1->Proliferation PPAR->Metabolic PPAR->Proliferation CASP3->Apoptosis CASP3->Proliferation BCL2->Apoptosis BCL2->Proliferation HIF1a->Metabolic

Figure 1: Proposed Signaling Pathways in DOP/DEHP-Mediated Carcinogenesis. Network toxicology analyses suggest DOP/DEHP binds to multiple protein targets, disrupting metabolic pathways, apoptosis, and proliferation in different tissue types.

Experimental Protocols

This section provides detailed methodologies for investigating the biological effects of DOP/DEHP, based on established computational and experimental approaches.

Network Toxicology Analysis Protocol

Protocol Title: Systematic Identification of DOP/DEHP Toxicity Targets Using Network Toxicology

Background: Network toxicology integrates bioinformatics, systems biology, and chemical informatics to investigate interactions between chemicals and biological systems, enabling comprehensive mapping of potential toxicity mechanisms [2] [1].

Materials:

  • Chemical structure databases (PubChem, ChEMBL)
  • Target prediction platforms (SwissTargetPrediction, STITCH, PharmMapper)
  • Protein-protein interaction databases (STRING)
  • Functional annotation tools (DAVID, Metascape)
  • Visualization software (Cytoscape 3.9.0+)

Procedure:

  • Target Identification

    • Retrieve the canonical SMILE string and 3D structure of DOP/DEHP from PubChem (CID: 8343).
    • Input structural information into multiple target prediction platforms (SwissTargetPrediction, STITCH v5.0, PharmMapper) with species restricted to Homo sapiens.
    • Aggregate predicted targets from all platforms and standardize nomenclature using UniProt.
  • Disease Target Collection

    • Search disease databases (GeneCards, OMIM, TTD) using relevant terms ("ovarian cancer", "renal cell carcinoma").
    • Apply a median score threshold to filter genes, retaining those with scores ≥ median for higher relevance.
  • Intersection Analysis

    • Identify overlapping targets between DOP/DEHP predictions and disease-associated targets using Venn analysis.
    • Consider these intersecting targets as candidate phthalate-associated toxicity targets.
  • Network Construction and Core Target Screening

    • Input intersecting targets into STRING database with species set to "Homo sapiens" and minimum interaction score > 0.7.
    • Import STRING results into Cytoscape for network visualization and analysis.
    • Screen core genes using topological criteria (Closeness centrality > median; Degree > 2 × median).
  • Functional Enrichment Analysis

    • Perform GO and KEGG pathway enrichment analysis using Metascape or DAVID.
    • Set significance threshold at FDR < 0.05.
    • Visualize results to identify significantly enriched biological processes and pathways.

Expected Outcomes: Identification of core protein targets and key pathways through which DOP/DEHP may exert toxic effects, providing testable hypotheses for experimental validation.

Molecular Docking Protocol

Protocol Title: Molecular Docking of DOP/DEHP with Core Target Proteins

Background: Molecular docking predicts and verifies interactions between small molecules and protein receptors at the molecular level, simulating the spatial orientation of small molecules within biological macromolecules [1].

Materials:

  • Protein Data Bank (RCSB PDB)
  • Molecular visualization software (PyMOL 3.0.3+)
  • Docking software (CB-Dock 2)
  • Chemical structure files of DOP/DEHP

Procedure:

  • Protein Preparation

    • Obtain crystal structures of core target proteins from RCSB PDB.
    • Preprocess structures in PyMOL: remove water molecules, native ligands, and co-factors not involved in binding.
    • Add hydrogen atoms and optimize protonation states for standard pH.
  • Ligand Preparation

    • Retrieve 3D chemical structure of DOP/DEHP from PubChem.
    • Minimize energy using appropriate force fields.
    • Generate possible tautomers and stereoisomers if relevant.
  • Docking Execution

    • Use CB-Dock 2 for multi-cavity docking (n=5 recommended).
    • Set docking parameters to account for protein flexibility if possible.
    • Perform docking simulations for DOP/DEHP with each core target.
  • Binding Analysis

    • Calculate binding affinity (kcal/mol) for each docking pose.
    • Evaluate binding modes, focusing on key interacting residues.
    • Identify hydrogen bonds, hydrophobic interactions, and π-π stacking.
  • Validation

    • Compare docking results with known experimental data if available.
    • Validate docking protocol by redocking native ligands where possible.

Expected Outcomes: High-resolution models of DOP/DEHP binding to core target proteins, revealing atomic-level interaction mechanisms and relative binding affinities that explain its biological effects.

Experimental Workflow Visualization

The overall experimental workflow for investigating DOP/DEHP biological effects, integrating both computational and validation approaches, is summarized below:

G Start Study Initiation NetTox Network Toxicology Start->NetTox Targets Core Targets Identification NetTox->Targets MolDock Molecular Docking Binding Binding Affinity MolDock->Binding Validation Experimental Validation Mechanisms Mechanistic Insights Validation->Mechanisms Targets->MolDock Pathways Pathway Enrichment Targets->Pathways Pathways->Validation Binding->Pathways

Figure 2: Integrated Workflow for Investigating DOP/DEHP Biological Effects. This workflow combines computational approaches (network toxicology and molecular docking) with experimental validation to elucidate mechanisms of toxicity.

Research Gaps and Future Directions

While current research has identified several important targets and pathways, significant knowledge gaps remain:

  • Tissue-Specific Mechanisms: The molecular basis for DOP/DEHP effects in different tissue types (ovarian vs. renal) requires further investigation [2] [1].
  • Metabolite Activity: The biological effects of DOP/DEHP metabolites (e.g., MEHP, MEHHP) are not fully characterized, though some evidence suggests they may contribute to toxicity [1].
  • Dose-Response Relationships: Quantitative understanding of dose-dependent effects across different biological systems is limited.
  • Combined Exposures: Potential synergistic effects with other environmental contaminants remain largely unexplored.

Future research should prioritize experimental validation of computational predictions, investigation of epigenetic mechanisms, and development of targeted interventions to mitigate DOP/DEHP-associated health risks.

References

Phosphate Hydrolysis Basics & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

This section covers the core concepts and quantitative data essential for understanding hydrolysis experiments.

  • Mechanism and Reactivity: Phosphate ester hydrolysis is a nucleophilic substitution reaction. Its rate is heavily influenced by pH and the protonation state of the phosphate group. Monoester dianions are exceptionally stable, while diesters are even more resistant to hydrolysis, making non-enzymatic degradation of molecules like DNA extremely slow under physiological conditions [1].
  • Quantitative Hydrolysis Rates: The table below summarizes the remarkable stability of phosphate monoester dianions, which is a key consideration for experimental design [2].
Phosphate Ester Type Leaving Group (pKa of conjugate acid) Hydrolysis Rate Constant at 25°C (s⁻¹) Estimated Half-Life at 25°C
Methyl Phosphate Dianion ~15.5 ≤ 2 × 10⁻²⁰ ≥ 1.1 × 10¹² years
Phenyl Phosphate Dianion ~10 1 × 10⁻¹² 22,000 years

Key Experimental Protocol: Measuring Hydrolytic Activity

This molybdenum blue method is a standard and sensitive assay for detecting inorganic phosphate (Pi) released from hydrolysis reactions, applicable to both enzymatic and non-enzymatic studies [3].

Optimized Molybdenum Blue Protocol for Phosphate Detection [3]

  • Principle: Inorganic phosphate reacts with molybdate to form a complex, which is then reduced to a deep blue-colored compound, "molybdenum blue." The intensity of the color is proportional to the phosphate concentration.
  • Reagents:
    • Coloring Solution: This is prepared from stock solutions to contain:
      • 0.38 M Sulfuric Acid (H₂SO₄)
      • 21 mM Ammonium Heptamolybrate Tetrahydrate
      • 18 mM Ascorbic Acid (reducing agent)
      • 1.5 mM Potassium Antimony(III) Oxide Tartrate (enhances sensitivity)
    • Standard Phosphate Solution (e.g., KH₂PO₄) for calibration curve.
  • Procedure:
    • Reaction: Incubate your hydrolysis reaction mixture (containing the phosphate ester) at the desired temperature and pH.
    • Stopping & Development: Add the coloring solution to the reaction sample, mix thoroughly, and incubate at room temperature for a stable period (e.g., 10-30 minutes) to allow full color development.
    • Measurement: Measure the absorbance of the solution at a wavelength of 880 nm (or as optimized for your spectrophotometer).
    • Calculation: Determine the concentration of Pi in your samples by comparing the absorbance to a standard curve generated with known phosphate concentrations. The rate of Pi production corresponds to the hydrolytic activity.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying hydrolysis rates.

Issue Possible Cause Solution / Investigation
Unexpectedly Slow Rate Reaction of unreactive dianion species; low temperature. Confirm protonation state of substrate; increase reaction temperature and extrapolate rate using Arrhenius parameters (see data above) [1] [2].
No Detectable Reaction Assay sensitivity; substrate or enzyme inactivity. Verify phosphate detection protocol with standard Pi solutions; check substrate integrity and enzyme functionality.
Inconsistent Results Metal ion contamination; inaccurate pH control. Use high-purity water and reagents; strictly control pH and use buffers resistant to hydrolysis (e.g., TRIS, MOPS).
Precipitate in Assay Incompatibility of coloring solution with reaction buffer. Ensure the acidic coloring solution is compatible with your sample buffer; deproteinize samples if necessary before assay.

Visualizing a Phosphohydrolase Signaling Pathway

In biological systems, the hydrolysis of phosphate esters is a fundamental signaling event. The diagram below illustrates a key cellular pathway, which could be relevant if your research involves phosphoinositide signaling or related drug targets [4] [5] [6].

G GPCR GPCR Activation PLC PLC Enzyme Activation GPCR->PLC G-proteins Hydrolysis Hydrolysis PLC->Hydrolysis Substrate Membrane Phosphoinositide (e.g., PI4P / PI(4,5)P₂) Substrate->Hydrolysis IP3 IP₃ Hydrolysis->IP3 DAG DAG Hydrolysis->DAG CaRelease Ca²⁺ Release IP3->CaRelease Binds ER Receptors PKC_PKD PKC / PKD Activation DAG->PKC_PKD CaRelease->PKC_PKD Downstream Downstream Cellular Responses PKC_PKD->Downstream

References

improving dioctyl phosphate stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization of Dioctyl Phthalate in PVC

While not a direct match for your query, a 2024 study investigated enhancing PVC performance, which includes stabilizing the plasticized system against degradation that affects plasticizers like DOP [1]. The core strategy involves using functionalized Layered Double Hydroxides (LDH) as additives.

Key Advancement: PMgLaCe-LDH as a Multi-Functional Stabilizer Researchers synthesized a magnesium-based LDH doped with lanthanum (La) and cerium (Ce) and intercalated with phosphite (PO₃), referred to as PMgLaCe-LDH [1]. When added to PVC plasticized with dioctyl terephthalate (DOTP), this additive significantly improved the system's overall stability.

The table below summarizes the enhanced properties observed in the study:

Property Improvement with PMgLaCe-LDH Significance
Thermal Stability Significant increase Extends material service life by resisting high-temperature degradation [1].
Light Stability Enhanced Better resistance to degradation caused by UV and visible light [1].
Migration Resistance Improved Reduces leaching of plasticizer from material, enhancing longevity and safety [1].
Volatility Resistance Improved Minimizes loss of plasticizer through evaporation [1].
Flame Retardancy Improved Enhances material fire safety [1].
Hydrophobicity Increased Improves resistance to moisture [1].
Low-Temp Resistance Maintained Retains flexibility at low temperatures [1].

Experimental Workflow for Stabilization

The following diagram illustrates the experimental workflow for synthesizing and evaluating the stabilizer, based on the methodology from the research paper [1]:

Start Start: Stabilizer Synthesis Step1 Dissolve Mg, La, Ce nitrates in deionized water Start->Step1 Step2 Precipitate LDH with NaOH/Na2HPO3 under nitrogen Step1->Step2 Step3 Age, crystallize, and dry product Step2->Step3 Step4 Mix with PVC Resin & Dioctyl Terephthalate Step3->Step4 Step5 Process into Film (Heating & Compression) Step4->Step5 Step6 Evaluate Stability Step5->Step6 End Result: Stabilized PVC Film Step6->End

Synthesis Protocol (PMgLaCe-LDH): [1]

  • Dissolution: Dissolve magnesium nitrate (Mg(NO₃)₂·6H₂O), lanthanum nitrate (La(NO₃)₃·6H₂O), and cerium nitrate (Ce(NO₃)₃·6H₂O) in deionized water within a three-necked flask.
  • Precipitation: Slowly add a mixed aqueous solution of sodium hydroxide (NaOH) and sodium phosphite (Na₂HPO₃) to the nitrate solution under a nitrogen atmosphere with vigorous stirring. Maintain the pH at a specific value (e.g., 9.5 or 10).
  • Aging and Crystallization: Age the resulting suspension at a controlled temperature (e.g., 70°C) for several hours (e.g., 24 hours).
  • Drying: Filter the product, wash it thoroughly with deionized water, and dry it in an oven (e.g., at 80°C) to obtain the final PMgLaCe-LDH powder.

Composite Film Preparation & Evaluation: [1]

  • Mixing: Mix the synthesized PMgLaCe-LDH powder with PVC resin and a dioctyl-based plasticizer (e.g., DOTP).
  • Processing: Process the mixture into a film using methods like heating and compression molding.
  • Testing: Evaluate the stability of the film through:
    • Thermal Aging Tests: Measure the time until the film begins to turn black upon exposure to high heat.
    • Migration Tests: Measure the weight loss of the film after immersion in different solvents.
    • UV Irradiation: Monitor the color change and chemical structure (via FTIR) of the film after exposure to ultraviolet light.

FAQs and Troubleshooting

What is the proposed mechanism of stabilization? The PMgLaCe-LDH acts through several synergistic mechanisms [1]:

  • HCl Scavenging: It absorbs hydrogen chloride (HCl) gas released during the thermal degradation of PVC, which otherwise accelerates further decomposition.
  • Phosphite Antioxidant Action: The intercalated phosphite (PO₃) anions function as antioxidants, interrupting degradation chain reactions.
  • Barrier Effect: The layered structure of LDH creates a physical barrier that slows the diffusion of oxygen and the migration of the plasticizer.

Are these LDH stabilizers safe for use? The referenced study conducted preliminary safety evaluations. Subacute and acute toxicity experiments on mice indicated that both the PMgLaCe-LDH powder and the resulting PVC film showed no significant toxicity at the tested doses [1].

Key Takeaways for Your Research

The most relevant and current information points toward using functionalized layered double hydroxides (LDHs) as a high-performance strategy for stabilizing polymeric systems containing dioctyl compounds [1]. The specific dopants (La, Ce) and intercalated anions (phosphite) are critical to the stabilizer's effectiveness.

References

Fundamental Principles of Organophosphorus Extractants

Author: Smolecule Technical Support Team. Date: February 2026

Organophosphorus extractants like dioctyl phosphate are widely used in metal ion separation due to their ability to form stable complexes [1]. Their efficiency is governed by their molecular structure.

  • Mechanism of Action: Acid phosphate esters (with the general formula R1R2P(=O)OH) primarily operate through a cation exchange mechanism [2]. The extractant molecule releases a hydrogen ion to selectively coordinate with a target metal cation, forming a complex that is soluble in the organic phase.
  • Structure-Performance Relationship: The substituents (R1 and R2) attached to the phosphorus atom critically determine the extractant's properties [2]. Research indicates that incorporating phenoxy groups can enhance acidity and extraction driving force compared to alkoxy groups. The electron density around the coordinating oxygen atoms dictates the strength of metal complexation [2] [1].
  • HSAB Theory Application: These extractants are typically classified as hard Lewis bases. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, they show a natural affinity for hard Lewis acids, such as rare earth elements, lithium, and other metal cations found in brines and recycling solutions [1].

Frequently Asked Questions (FAQ) & Troubleshooting

Here are solutions to common problems encountered during solvent extraction processes.

Problem & Phenomenon Possible Causes Recommended Solutions

| Emulsion Formation Stable interface, unclear phase separation [3]. | Surfactants (e.g., phospholipids, proteins); excessive shaking force [3]. | Gentle swirling; addition of brine (NaCl); centrifugation; filtration through glass wool; use of Supported Liquid Extraction (SLE) [3]. | | Third-Phase Formation Appearance of a second organic phase [4]. | Limited solubility of metal-extractant complex in diluent [4]. | Modifier addition (e.g., 2-heptanone/MNPK, long-chain alcohols); TBP content reduction; diluent change [4]. | | Poor Extraction Efficiency Low target metal recovery. | Suboptimal pH; incorrect extractant concentration; metal-oxygen bond weakness [2]. | Aqueous phase pH adjustment; extractant concentration optimization; switch to stronger acidic extractant (e.g., phenyl phosphate ester) [2]. | | Difficulty in Stripping Challenges transferring metal from organic to aqueous phase. | Insufficient stripping agent strength; strong metal-extractant complex [4]. | Stripping agent concentration/strength increase (e.g., stronger acid); alternative stripping agents (e.g., specific salts, chelators). | | High Co-Extraction Low separation factor for target metal over impurities. | Poor extractant selectivity for target ion; similar chemical properties of impurity ions [4]. | pH profile optimization; addition of masking agents; use of synergistic extractant mixtures [4]. |

Experimental Optimization Protocol

To systematically optimize your extraction process, you can follow the workflow below. This diagram outlines the key stages and decision points.

Start Define Extraction Goal A Screen Extractants & Modifiers Start->A B Optimize Aqueous Phase Chemistry A->B A1 Select base extractant (e.g., D2EHPA, P507) A->A1 A2 Test synergists/modifiers (e.g., TBP, MNPK) A->A2 C Optimize Organic Phase Composition B->C B1 Perform pH isotherm analysis B->B1 B2 Adjust ionic strength (Salting-out effect) B->B2 D Test Extraction & Stripping Cycles C->D C1 Determine optimal extractant concentration C->C1 C2 Select diluent and modifier percentage C->C2 E Evaluate Process Feasibility D->E D1 Confirm efficient metal stripping D->D1 D2 Assess extractant stability over cycles D->D2 End Finalize Protocol E->End E1 Cost-effective and robust? E->E1 E1->B No E1->End Yes

The key stages of optimization are:

  • Screen Extractants and Modifiers: Begin by selecting a primary extractant like D2EHPA (P204) or P507 [2]. Systematically test synergistic combinations with neutral extractants like Tributyl Phosphate (TBP) or modifiers like 2-heptanone (MNPK), which can enhance selectivity, improve phase separation, and suppress third-phase formation [4].
  • Optimize Aqueous Phase Chemistry:
    • pH Isotherm: Construct a graph of metal distribution (D) vs. equilibrium pH. This is critical as it reveals the optimal pH for maximum extraction efficiency and selectivity over impurity ions.
    • Ionic Strength: Increasing the salt concentration (e.g., using NaCl or MgCl₂) can have a "salting-out" effect, which may improve the distribution of the metal complex into the organic phase and aid in breaking emulsions [3].
  • Optimize Organic Phase Composition: Determine the minimum concentration of extractant required for quantitative recovery. The choice of diluent (e.g., kerosene, toluene) and the percentage of modifier can significantly impact kinetics, viscosity, and the solubility of the complex [4].
  • Test Extraction and Stripping Cycles: A viable process requires not only extraction but also efficient back-extraction (stripping). Confirm that the loaded metal can be completely stripped using a suitable aqueous solution (e.g., mineral acids). Monitor the stability and performance of the organic phase over multiple cycles to assess degradation or loss.
  • Evaluate and Iterate: The process is often iterative. If the evaluation shows the process is not yet cost-effective or robust enough (e.g., due to low selectivity or poor stripping), you may need to return to earlier steps, such as re-optimizing the aqueous chemistry or trying a different extractant mixture.

Key Takeaways

  • Prevent Emulsions Proactively: For samples containing surfactant-like molecules, use gentle mixing (swirling), and have brine or centrifugation ready [3].
  • Leverage Molecular Design: The performance of organophosphorus extractants is not generic. Understanding how substituents on the phosphorus atom affect acidity and coordination can guide your selection or the design of superior, task-specific extractants [2] [1].
  • Synergy is Powerful: Combining extractants can overcome the limitations of single-compound systems, leading to higher selectivity, easier stripping, and more stable processes [4].

References

dioctyl phosphate storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the essential storage conditions and handling precautions for dioctyl hydrogen phosphate as per the safety data sheet [1].

Parameter Specification
General Condition Store in a tightly closed container in a dry, cool, and well-ventilated place [1].
Incompatibilities Store apart from foodstuff containers or incompatible materials (specific incompatible materials not listed) [1].
Exposure Controls Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice [1].
Handling Precautions Avoid dust formation, breathing vapors, and contact with skin and eyes. Use non-sparking tools and personal protective equipment [1].

Hazards and Safety Equipment

This substance is classified as causing severe skin burns and eye damage (Skin corrosion, Category 1B) [1]. The signal word on the label is "Danger" [1].

Safety Aspect Requirement
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical impermeable gloves (fire/flame resistant and impervious clothing are also recommended), and a full-face respirator if exposure limits are exceeded or irritation occurs [1].

| First Aid | Inhalation: Move to fresh air, seek medical attention. Skin contact: Take off contaminated clothing, wash with soap and water, consult a doctor. Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if possible, continue rinsing, consult a doctor [1]. |

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for safely handling dioctyl hydrogen phosphate in a laboratory setting, based on the identified hazards and precautions.

Start Start Experiment PPE Don Personal Protective Equipment: - Safety Goggles - Chemical Impermeable Gloves - Lab Coat Start->PPE Setup Perform in a Well-Ventilated Place ( e.g., Fume Hood) PPE->Setup Handle Handle Substance - Avoid dust/aerosol formation - Use non-sparking tools Setup->Handle Storage Return to Storage - Ensure container is tightly closed - Store in designated cool, dry area Handle->Storage CleanUp Clean Up Area - Wash hands thoroughly after handling Storage->CleanUp End End Experiment CleanUp->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical hazard to be aware of when working with dioctyl hydrogen phosphate? A1: The primary hazard is its potential to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE) is essential to prevent contact [1].

Q2: What should I do if I get some of the substance on my skin during an experiment? A2: Immediately take off contaminated clothing and wash the affected skin with soap and plenty of water. It is crucial to consult a doctor for professional evaluation [1].

Q3: Are there any specific conditions that would make storing this chemical unsafe? A3: The safety data sheet advises storing away from food products and incompatible materials. While specific incompatibilities are not listed, general best practice is to store it separately from strong bases, oxidizers, and other reactive substances. The container must be kept tightly closed to exclude moisture and prevent spills [1].

References

troubleshooting dioctyl phosphate complexation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dioctyl Phosphate

Property/Aspect Description
CAS Number 73050-04-1 [1]
Chemical Formula C₁₆H₃₄O₄P [1]
Molecular Weight 321.413 g/mol [1]
Primary Functions Surfactant, Solvent, Plasticizer, Corrosion Inhibitor, Metal Extractant [2]
Key Mechanism in Metal Extraction Forms stable complexes with metal ions [2]

Potential Experimental Challenges & Insights

Based on its general applications, here are some areas where challenges might arise during research.

  • Metal Complexation and Phase Separation

    • Context: this compound is used in solvent extraction processes for metal recovery [2]. A common challenge in this area is third-phase formation, where the organic phase splits into a metal-extractant-rich phase and a diluent-rich phase [3].
    • Troubleshooting Insight: If you encounter unexpected phase separation or viscosity changes, it may be related to the limiting organic concentration (LOC) of your metal-dioctyl phosphate complex. Branching in the alkyl chain of the extractant can influence this limit [3].
  • Corrosion Inhibition

    • Context: this compound can protect metal surfaces by forming a protective film that acts as a corrosion inhibitor [2].
    • Troubleshooting Insight: The effectiveness of passivation can be influenced by factors like temperature, exposure time, and solution agitation [4]. If corrosion inhibition is inconsistent, these parameters should be carefully controlled.

How to Proceed with Your Guide

Since direct experimental protocols for drug development contexts are lacking in the search results, I suggest you:

  • Consult Specialized Literature: Look for papers in pharmaceutical journals that detail the use of this compound or similar organophosphorus compounds in specific formulations, such as liposomes or lipid nanoparticles.
  • Reference Safety Data: Always pair experimental steps with safety information. While a closely matched safety data sheet was not found, one for a related compound, dioctyl phosphonate, indicates it can cause serious eye irritation and is harmful to aquatic life [5].

Experimental Workflow for Complexation Studies

The following diagram outlines a generalized, high-level workflow for studying complexation, which you can adapt for your specific research on this compound.

Start Start: Define Complexation Objective P1 System Preparation (Define aqueous/organic phases) Start->P1 P2 Parameter Selection (pH, Concentration, Temperature) P1->P2 P3 Execute Complexation (e.g., Mixing, Sonication) P2->P3 P4 Phase Separation & Analysis P3->P4 P5 Evaluate Outcome P4->P5

References

minimizing dioctyl phosphate degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary bacterial strains responsible for DEHP degradation?

    • A: Several bacterial genera are known to degrade DEHP effectively. Key strains identified in research include Bacillus sp. [1] [2], Gordonia sp. [3], and others such as Rhodococcus, Pseudomonas, and Micromonospora which often become dominant in systems treating DEHP [1] [4].
  • Q2: What is the fundamental biochemical pathway for DEHP degradation?

    • A: DEHP is typically degraded in a two-stage process. First, it is hydrolyzed by esterases into Phthalic Acid (PA) and the corresponding alcohol (2-ethylhexanol) [3]. Subsequently, PA is transformed into Protocatechuic Acid (PCA), which undergoes ortho-cleavage to enter the TCA cycle for complete mineralization [1] [3] [2].
  • Q3: How does bacterial community structure affect DEHP degradation rates?

    • A: A rich and diverse bacterial community is strongly linked to higher degradation efficiency. For instance, one study noted the highest DEHP degradation rate (76%) occurred during the thermophilic phase of composting, which also had the highest bacterial richness and diversity [4]. Conversely, high concentrations of plasticizers can initially inhibit bacterial diversity, slowing degradation [4].

Troubleshooting Guide: Minimizing DEHP Degradation

The strategy for minimizing degradation focuses on inhibiting the microbial catalysts and disrupting the optimal conditions for the degradative pathways. The table below outlines common experimental challenges and evidence-based solutions.

Challenge Possible Cause Recommended Solution Key Experimental Parameters to Monitor

| Unexpectedly rapid DEHP degradation | Presence of highly efficient, native DEHP-degrading bacteria in the inoculum (e.g., activated sludge) [1] [4]. | Use sterilized inoculum or select microbial communities with low initial abundance of known degraders like Gordonia or Bacillus [1] [3]. | • DEHP concentration (via GC-MS) [1] [4] • Abundance of degraders (via 16S rRNA sequencing) [4] • Copy number of catabolic genes (e.g., 3,4-dioxygenase via q-PCR) [1] | | Degradation occurs despite sterile conditions | Abiotic factors (e.g., hydrolysis, photodegradation) or incomplete sterilization. | Control for abiotic loss by including sterile controls. Ensure complete sterilization of media and vessels. Conduct experiments in dark if investigating only biological degradation. | DEHP concentration in sterile negative controls [4]. | | Inconsistent degradation rates across replicates | Inhomogeneous distribution of DEHP (due to low solubility) or of bacterial degraders in the medium. | Use solvents (e.g., acetone, methanol) to dissolve DEHP before evenly mixing into media; ensure consistent and high-speed mixing during experimental setup [3]. | Homogeneity of culture medium; reproducibility of initial DEHP measurements across replicates. | | Inability to isolate the minimizing effect | The environmental factor being tested is overridden by optimal conditions for other degradative pathways. | Employ a multi-pronged inhibitory approach: combine low temperature (<30°C), pH outside 7.0-8.0, and anoxic conditions to suppress a broader range of degraders [4]. | Temperature, pH, dissolved oxygen, and the overall bacterial community diversity (Chao1 index) and richness (Shannon index) [4]. |

Detailed Experimental Protocols

Protocol: Quantifying DEHP Degradation and Bacterial Community Dynamics

This protocol is adapted from studies on composting and bioreactor systems [1] [4].

  • Sample Preparation: Spike the test system (e.g., soil, compost, aqueous medium) with a known, high concentration of DEHP (e.g., ~12,000 mg kg⁻¹ for solid matrices [4] or 5 mg L⁻¹ for aqueous systems [1]).
  • Incubation: Incubate under defined conditions (temperature, aeration). For minimization studies, test sub-optimal conditions (e.g., lower temperatures, anoxic environments).
  • Sampling: Collect samples at critical time points: Day 0 (initial), Mesophilic phase (<55°C), Thermophilic phase (>55°C), and Maturation phase (cooled) [4].
  • DEHP Quantification:
    • Extraction: Extract DEHP from samples using dichloromethane (DCM).
    • Analysis: Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the decrease in the DEHP peak [4].
  • Microbial Community Analysis:
    • DNA Extraction: Extract genomic DNA from samples.
    • qPCR: Perform quantitative PCR (qPCR) to measure the copy number of key catabolic genes, such as those encoding 3,4-dioxygenase [1].
    • Sequencing: Conduct high-throughput sequencing (e.g., Illumina MiSeq) of bacterial 16S rRNA genes to track changes in the abundance of degraders like Gordonia and overall community diversity [4].
Protocol: Inhibiting Specific Degradative Enzymes

This protocol is based on research into the molecular mechanisms of DEHP degradation [3].

  • Identify Target Enzymes: Based on literature, target key esterases responsible for the initial hydrolysis of DEHP. For example, in Gordonia sp., enzymes like EstG2, EstG3, and EstG5 are specifically upregulated in the presence of DEHP [3].
  • Apply Inhibitors: Use broad-spectrum esterase inhibitors in your experimental systems.
  • Validate Inhibition:
    • In Vitro: Perform enzymatic assays with cell-free extracts from DEHP-induced cultures, with and without the inhibitor, monitoring the decrease in DEHP hydrolysis.
    • In Vivo: Compare the growth of degradative strains (e.g., Gordonia sp.) on DEHP as the sole carbon source in the presence and absence of the inhibitor. Measure the accumulation of DEHP and the reduction in downstream metabolites like Phthalic Acid (PA) [3].

Biochemical Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the DEHP degradation pathway and a general experimental workflow.

Diagram 1: DEHP Degradation Biochemical Pathway

DEHP_Pathway DEHP DEHP MEHP MEHP DEHP->MEHP Esterase (estG2, estG3) PA PA MEHP->PA Esterase (estG5) PCA PCA PA->PCA PA 3,4-Dioxygenase TCA TCA PCA->TCA Ortho-Cleavage

Diagram Title: DEHP Catabolic Pathway to TCA Cycle

This diagram shows the key enzymatic steps where intervention can halt degradation. Inhibiting the initial esterases (EstG2, EstG3, EstG5) is the most direct way to prevent DEHP breakdown [3].

Diagram 2: Experimental Workflow for Minimizing Degradation

Experimental_Flow Start Define Experimental Goal Prep Prepare Test System Start->Prep Apply Apply Inhibitory Condition Prep->Apply Monitor Monitor & Sample Apply->Monitor Analyze Analyze Samples Monitor->Analyze

Diagram Title: Workflow for Degradation Minimization Studies

This workflow outlines the core steps for designing experiments aimed at inhibiting DEHP degradation, from system setup to multi-faceted analysis [1] [4] [3].

References

dioctyl phosphate solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context and Alternative Strategies

Dioctyl phosphate is a type of organophosphorus compound (OPC). While data on its specific solubility is limited, the general properties and behavior of OPCs can guide your experimental approach [1].

  • General Properties: Organophosphorus compounds, including phosphate esters, are typically poorly soluble in water but exhibit high solubility in many organic solvents like chloroform, toluene, and various alcohols [1].
  • Hydrolysis as a Pathway: One common method to modify phosphorous esters is through hydrolysis, which cleaves the ester bond to produce a more water-soluble phosphate acid [2]. The following table summarizes standard hydrolysis conditions, which you can adapt and optimize for this compound.
Method Common Reagents Typical Conditions Considerations
Acidic Hydrolysis Concentrated HCl, HBr, Trifluoroacetic Acid (TFA) High temperature (e.g., 80-100°C), several hours [2] HBr may be more efficient than HCl; TFA can be gentler for sensitive molecules [2].
Alkaline Hydrolysis NaOH, KOH, LiOH Varying temperatures and times [2] Reaction is irreversible and less corrosive; yields a salt that requires a subsequent acidification step to get the free acid [2].
Dealkylation Trimethylsilyl halides (e.g., TMSI, TMSBr) Mild conditions (e.g., room temperature) [2] Suitable for molecules that cannot withstand strong acidic or alkaline conditions [2].

Proposed Experimental Workflow

Given the lack of direct methods, you may need to empirically determine the best approach. The diagram below outlines a logical workflow for systematic experimentation.

Start Start: Assess this compound Solubility Step1 1. Test Organic Solvents Start->Step1 Step2 2. Evaluate Aqueous Solubility (pH adjustment, co-solvents, surfactants) Start->Step2 Step4 4. Analyze and Characterize Step1->Step4 If successful Step3 3. Consider Chemical Hydrolysis Step2->Step3 If enhanced solubility is required Step2->Step4 If successful Step3->Step4 Goal Goal: Achieve Desired Solubility Profile Step4->Goal

Technical Troubleshooting FAQ

Q1: What can I do if this compound does not dissolve in my aqueous buffer? This is the expected behavior. Your first step should be to try dissolving it in a small volume of a water-miscible organic solvent (like ethanol, DMSO, or acetone) before diluting it with the aqueous buffer. The final concentration of the co-solvent must be optimized to avoid precipitating the compound or adversely affecting your biological assay [1].

Q2: Are there any specific factors I should control during hydrolysis? Yes, precise control is critical.

  • Temperature and Time: Higher temperatures accelerate reaction rates but may degrade the compound. Start with milder conditions and scale up [2].
  • Reagent Concentration: Using a large excess of acid or base can drive the reaction to completion but makes quenching and purification more challenging [2].
  • Monitoring: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting ester and the formation of the product acid.

Q3: The hydrolysis of similar esters is slow at room temperature but leads to decomposition at high temperatures. What are my options? Consider using trifluoroacetic acid (TFA) as a milder acid catalyst or explore dealkylation with trimethylsilyl iodide (TMSI). These methods can achieve hydrolysis under much gentler conditions, protecting the integrity of your molecule [2].

References

dioctyl phosphate vs diethyl phosphate properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Diethyl Phosphate

Diethyl phosphate (DEP) is a small, organophosphorus compound. The table below summarizes its key characteristics based on the search results.

Property Details
Common Name Diethyl phosphate, Diethyl hydrogen phosphate [1]
CAS Number 598-02-7 [1]
Molecular Formula C₄H₁₁O₄P [1]
Molecular Weight 154.102 g/mol [1]
Structure Liquid, clear colorless to light yellow-orange [1]
Density ~1.2 g/cm³ [1]
Boiling Point ~200.3 °C at 760 mmHg [1]
Melting Point ~6°C [1]
Primary Role/Context Common metabolite of organophosphorus pesticides (OPs) [2] [3] [4]; Model compound for nucleic acid phosphate backbone studies [5]

Experimental Data and Protocols for Diethyl Phosphate

Here are the key experimental findings and methodologies from the research on diethyl phosphate.

Endocrine-Disrupting Effects (in vivo and in silico)
  • Objective: To assess the endocrine-disrupting potential of DEP, particularly on thyroid and sex hormones [2] [3].
  • Protocol: Adult male rats were chronically exposed to DEP at 0.08 or 0.13 mg/kg for 20 weeks. Serum levels of hormones, lipids, and inflammatory cytokines were measured. Gut microbiota were analyzed via DNA sequencing [4]. Molecular docking and dynamics simulations were used to study interactions with thyroid hormone-related proteins [2] [3].
  • Key Findings: DEP exposure caused thyroid hormone disorders, leading to hyperthyroidism-like symptoms in rats. It also increased serum estradiol and decreased triglycerides and LDL cholesterol, but did not affect sex hormones or sperm quality [2] [3] [4].
Gas-Phase Structure Analysis (IRMPD Spectroscopy)
  • Objective: To determine the gas-phase structures of DEP in its deprotonated, protonated, and sodium-cationized forms to model nucleic acid backbone behavior [5].
  • Protocol: DEP complexes were electrosprayed into a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS) and irradiated with a free electron laser. Resultant IR multiple photon dissociation (IRMPD) spectra were compared with theoretical spectra from B3LYP/6-31G(d,p) level calculations [5].
  • Key Findings: Protonation and sodium cationization induce specific geometric changes in DEP, such as alterations in P–O bond lengths and O-P-O bond angles, providing insight into how metal cations interact with nucleic acid backbones [5].

The experimental workflow and proposed endocrine disruption pathway for Diethyl Phosphate can be visualized as follows:

G InVivo In Vivo Rat Exposure (Chronic, 20 weeks) SampleCollection Sample Collection (Serum, Tissues) InVivo->SampleCollection MolecularAnalysis Molecular Analysis (Hormones, Lipids, Cytokines, Microbiota) SampleCollection->MolecularAnalysis Findings Integrated Findings (Thyroid Disruption, Metabolic Effects) MolecularAnalysis->Findings InSilico In Silico Analysis Docking Molecular Docking (Binding Affinity) InSilico->Docking Dynamics Molecular Dynamics (Interaction Stability) Docking->Dynamics Dynamics->Findings

Suggestions for a Comprehensive Comparison

To build a complete comparison guide, you may need to conduct a broader search. Here are some suggestions:

  • Refine Your Search: Use specific keywords like "dioctyl phosphate properties," "this compound CAS," or "this compound toxicity" in specialized chemical databases.
  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or PubChem can provide detailed physical, chemical, and toxicological data for both compounds, filling the current information gap on this compound.
  • Compare by Application: If you have a specific application in mind (e.g., drug delivery, material science), searching in that context might yield more targeted comparative data.

References

dioctyl phosphate vs dodecyl phosphate performance

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Dioctyl Phosphate (DOPH) Dodecylphosphate
Chemical Names Di-n-octyl phosphate [1] mono-Dodecyl phosphate, Dihydrogen monolauryl phosphate [2]
CAS Number Information missing in search results 2627-35-2 [2]
Molecular Formula Information missing in search results C12H27O4P [2]
Molecular Weight Information missing in search results 266.3 g/mol [2]
Primary Application Corrosion Inhibition and material synthesis [1] [3] Biochemical Research [2]
Key Properties Forms protective layers on metal surfaces [1] Surfactant; amphipathic nature [2]

| Research Context | - Additive in neutral solutions for steel passivation [1]

  • Dopant for polyaniline in anti-corrosion coatings [3] | - Model system for lipid membrane studies [4]
  • Solubilizing agent for proteins and lipids [2]
  • LPA receptor ligand in cellular studies [2] |

Detailed Applications and Experimental Contexts

The performance of these compounds is highly specific to their field of use.

This compound (DOPH) in Corrosion Inhibition

This compound is primarily featured in materials science for its role in preventing corrosion.

  • Mechanism: It functions as a passivating agent, adsorbing onto a metal surface to form a protective layer that inhibits dissolution. One study on low-carbon steel in a neutral solution found that passivation with sodium this compound could occur without the need for a surface oxide layer [1].
  • Experimental Use: In a key study, researchers chemically synthesized a polyaniline-dioctyl phosphate salt (PANI-DOPH). This complex was then blended at 5 parts per hundred (phr) with various conventional resins (e.g., epoxy, polyurethane) and applied as a coating on mild steel panels. The performance was evaluated through:
    • Electrochemical Impedance Spectroscopy (EIS) to measure corrosion resistance.
    • Exposure in a humidity cabinet to test durability under harsh conditions [3].

The following diagram illustrates its application pathway in corrosion protection:

G DOPH This compound (DOPH) Salt PANI-DOPH Salt DOPH->Salt Doping PANI Polyaniline (PANI) PANI->Salt Doping Coating Protective Coating Salt->Coating Blended with Resin Result Corrosion Inhibition Coating->Result Forms Passivating Layer

Dodecylphosphate in Biochemical Research

Dodecylphosphate is characterized as a surfactant and is used extensively in biochemical and biophysical research.

  • Mechanism: Its amphipathic nature (having both hydrophilic and hydrophobic parts) allows it to form micelles and incorporate into lipid membranes. This makes it useful for solubilizing proteins and lipids for structural biology studies like cryo-electron microscopy [2].
  • Experimental Use: It is employed as a tool to study membrane-associated processes. Key methodologies include:
    • Molecular Dynamics (MD) Simulation: Used to model and understand the aggregate structures of n-dodecyl phosphate, such as planar bilayers and spherical micelles, and their stability under different pH conditions [4].
    • Cellular Receptor Studies: It acts as a ligand, specifically an LPA2 agonist and LPA antagonist, in pharmacological research to study signal pathways and mechanisms in cells [2].

The diagram below summarizes its primary research applications:

G DDP Dodecylphosphate App1 Membrane Mimetic DDP->App1 App2 Protein Solubilization DDP->App2 App3 Receptor Ligand DDP->App3 Use1 Structural Biology (e.g., Cryo-EM) App1->Use1 Use2 Study Lipid-Protein Interactions App2->Use2 Use3 Cellular Signaling Research App3->Use3

How to Proceed with Your Comparison Guide

The information gap you've encountered is common when comparing chemicals from different specialized fields. To build a more comprehensive guide, you could:

  • Consult Specialized Databases: Search in-depth scientific databases (e.g., SciFinder, Reaxys) for original research articles that may contain direct comparative data.
  • Focus on Analogs: Look for studies that compare different alkyl chain lengths in phosphate esters, which can provide indirect insights into how dioctyl and dodecyl phosphates might differ in properties like critical micelle concentration (CMC) or surface activity.
  • Define a Unified Context: For a meaningful performance comparison, specify a single application (e.g., "efficiency as surfactants in drug formulation" or "corrosion inhibition on a specific metal") and search for data within that narrow scope.

References

dioctyl phosphate compared to other organophosphate esters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Organophosphate Esters (OPEs)

Organophosphate esters (OPEs) are chemical compounds with the general structure O=P(OR)₃, best known for their roles as flame retardants, plasticizers, and pesticides [1]. They are "additives," meaning they are not chemically bound to products, which makes them prone to leaching into the environment over time [1] [2].

The table below summarizes the primary uses and key characteristics of different OPE classes.

OPE Class/Example Primary Function Key Characteristics Common Applications
Triaryl Phosphate Esters (e.g., Triphenyl phosphate (TPHP)) Flame Retardant High thermal stability, fire resistance [3] Aerospace hydraulic systems, electronics, furniture foam [1] [2] [3]
Alkyl Phosphate Esters (e.g., Dioctyl phosphate) Acidic Additive / Surfactant Forms hydrogen bonds, high migration resistance, improves antifouling properties [4] PVC plasticizers, skincare products, industrial lubricants [4]
Organothiophosphates (e.g., Malathion, Parathion) Insecticide Acetylcholinesterase inhibitors, highly toxic to insects and mammals [1] [5] Agriculture, vector control (e.g., mosquito eradication) [1]

Key Experimental Methods for OPE Comparison

Researchers use specific experimental and computational protocols to evaluate and compare the properties of OPEs. Here are detailed methodologies for three key approaches cited in the search results.

Molecular Dynamics (MD) Simulation for Plasticizer Performance

MD simulation is a powerful computational method to predict material properties and interactions at the atomic level.

  • Objective: To investigate the compatibility, plasticizing efficiency, and migration resistance of plasticizers like this compound in polymers such as Poly(vinyl chloride) (PVC) [6].

  • Workflow:

    Model Construction Model Construction Geometry Optimization Geometry Optimization Model Construction->Geometry Optimization Thermal Annealing Thermal Annealing Geometry Optimization->Thermal Annealing Production Run Production Run Thermal Annealing->Production Run Data Analysis Data Analysis Production Run->Data Analysis

  • Protocol Details [6]:

    • Model Construction: Build an amorphous simulation cell containing a PVC polymer chain (e.g., 100 repeat units) and plasticizer molecules (e.g., DOP, SDH). The initial density is set low (e.g., 0.5 g/cm³).
    • Geometry Optimization: The system's energy is minimized (e.g., 100,000 steps) to achieve a stable starting configuration.
    • Thermal Annealing: The system undergoes repeated heating and cooling cycles (e.g., from 300 K to 600 K and back, in 50 K steps) to ensure proper equilibration and relax the structure.
    • Production Run: A final, longer simulation (e.g., 10 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) is performed to collect data on the system's behavior.
    • Data Analysis: Key properties are calculated:
      • Glass Transition Temperature (Tg): Determined by tracking specific volume vs. temperature.
      • Interaction Energy: Calculated to assess compatibility between plasticizer and polymer.
      • Radial Distribution Function (RDF): Analyzed to identify specific intermolecular interactions, like hydrogen bonding.
      • Mean Square Displacement (MSD): Used to evaluate the migration resistance of the plasticizer.
Synthesis and In-Vitro Evaluation of a Lactic Acid-Based Plasticizer

This experimental protocol describes the synthesis of a bio-based plasticizer and its subsequent performance testing.

  • Objective: To cleanly synthesize a non-toxic plasticizer and evaluate its performance in PVC materials compared to commercial alternatives like DOP [4].

  • Workflow:

    Synthesis Synthesis Characterization Characterization Synthesis->Characterization PVC Film Preparation PVC Film Preparation Characterization->PVC Film Preparation Performance Testing Performance Testing PVC Film Preparation->Performance Testing

  • Protocol Details [4]:

    • Synthesis: React L-(+)-lactic acid with 2-ethoxyethanol using titanium sulfate as a catalyst, followed by introducing branched alkyl groups via esterification with isobutyric anhydride.
    • Characterization: The synthesized product's structure is confirmed using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).
    • PVC Film Preparation: The plasticizer is mixed with PVC resin and a thermal stabilizer, then processed using a two-roll mill and hot press to form thin films.
    • Performance Testing:
      • Thermal Stability: Measured by Thermogravimetric Analysis (TGA).
      • Glass Transition Temperature (Tg): Determined by Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC).
      • Mechanical Properties: Tensile strength and elongation at break are tested.
      • Migration Resistance: Films are immersed in different solvents (e.g., water, oil) for set periods, and weight loss is measured.
      • Optical Properties: Light transmittance and haze are quantified.
      • Acute Oral Toxicity: Tests are conducted following standard guidelines (e.g., OECD 425) to assess safety.
Assessing Toxicity and Health Impacts of OPEs

This methodology is common in epidemiological and toxicological studies to understand the health risks of OPE exposures.

  • Objective: To investigate the association between exposure to OPEs and adverse health outcomes, such as effects on neurodevelopment or reproductive health [2].

  • Workflow:

    Exposure Biomonitoring Exposure Biomonitoring Health Outcome Assessment Health Outcome Assessment Exposure Biomonitoring->Health Outcome Assessment Statistical Analysis Statistical Analysis Health Outcome Assessment->Statistical Analysis

  • Protocol Details [2] [5]:

    • Exposure Biomonitoring: Collect urine samples from a study cohort (e.g., pregnant women, children). Analyze concentrations of OPE metabolites (e.g., diphenyl phosphate (DPHP)) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Health Outcome Assessment:
      • Neurodevelopment: Assess children's cognitive and behavioral development using standardized tests (e.g., IQ tests, attention scales).
      • Reproductive Health: In cohorts undergoing in-vitro fertilization (IVF), outcomes like fertilization success, implantation, and live birth rates are recorded.
    • Statistical Analysis: Multivariate regression models are used to estimate the association between urinary metabolite levels and health outcomes, while controlling for potential confounders like age, sex, and socioeconomic status.

Research and Safety Considerations

When comparing OPEs like this compound to alternatives, it's crucial to consider broader implications.

  • Environmental Presence and Human Exposure: OPEs are frequently detected in indoor air, dust, and water due to their additive nature [1] [2]. Biomonitoring studies consistently find OPE metabolites in human urine, indicating widespread exposure [2].
  • Health Concerns: Research associations exist between OPE exposure and adverse health outcomes, particularly neurodevelopmental effects in children [2]. Other studies have reported associations with reproductive outcomes, asthma, and allergic disease [2].
  • Regulatory Trends: Many countries have restricted the use of certain phthalate plasticizers and brominated flame retardants, leading to increased use of OPEs as substitutes [1] [4]. This shifting landscape underscores the need for thorough safety evaluation of new compounds.

Key Takeaways

  • This compound's role is distinct from flame retardant OPEs, primarily serving as an acidic additive and surfactant with benefits in migration resistance and material compatibility [4].
  • Performance is application-specific. There is no single "best" OPE; the choice depends on the required balance of properties like thermal stability, flexibility, and fire resistance [1] [3].
  • Experimental data is critical. Rely on Molecular Dynamics simulations for predicting molecular interactions and material properties [6], and standardized in-vitro tests for practical performance metrics like plasticizing efficiency and migration resistance [4].

References

dioctyl phosphate extraction efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of Extraction Systems

The table below summarizes experimental data for different solvent extraction systems, primarily for lithium extraction from high Mg/Li ratio brines.

Extraction System Extraction Efficiency Separation Factor (Li/Mg or βLi/Mg) Key Advantages Key Limitations
TBP/DOP-FeCl₃ [1] ~99.5% (3-stage) [1] Not specified Eliminates third-phase formation; allows lower TBP concentration [1] Uses FeCl₃ as a co-extractant [1]
TBP-Cyanex 272 [2] Not specified >1000 [2] Stripping with water only; avoids strong acids/alkalis; simpler, more environmentally friendly process [2] Requires saponification of Cyanex 272 [2]
P248-FeCl₃ [3] ~95% (single-stage) [3] 315 [3] High theoretical stability; low solubility loss; designed for high Mg/Li ratio brines [3] Newer extractant; requires FeCl₃ co-extractant [3]
TBP-MNPK-FeCl₃ [4] 85.4% (single-stage) [4] 315 [4] Prevents third-phase formation; fast phase separation (50s); low solvent loss [4] Moderate single-stage efficiency [4]

Detailed Experimental Protocols

Here are the methodologies for the key extraction systems cited in the research:

1. TBP/DOP-FeCl₃ Synergistic System [1]

  • Reagents: Tributyl phosphate (TBP), Dioctyl Phthalate (DOP), sulfonated kerosene, FeCl₃, and a simulated brine solution containing Li⁺ and Mg²⁺.
  • Procedure: The organic phase was prepared with 40% (v/v) TBP and 20% (v/V) DOP, diluted in sulfonated kerosene. This was mixed with the aqueous brine solution at a set phase ratio. The mixture was shaken vigorously for a set time to achieve equilibrium, and then allowed to separate. Lithium concentration in the aqueous phase was measured before and after extraction to determine efficiency.
  • Analysis: Extraction efficiency was calculated based on the distribution of Li⁺. A three-stage countercurrent simulation was performed to achieve 99.5% efficiency [1].

2. Environmentally Friendly TBP-Cyanex 272 System [2]

  • Reagents: Tributyl phosphate (TBP), bis-(2,4,4-trimethylpentyl)-phosphinic Acid (Cyanex 272), kerosene, LiCl, MgCl₂.
  • Procedure: The organic phase was composed of 70% TBP and 30% saponified Cyanex 272 by volume. This phase was mixed with the feed brine. After extraction, the loaded organic phase was stripped using deionized water instead of strong acids.
  • Analysis: The efficiency was evaluated based on the separation factor (βLi/Mg) and the success of the stripping step with pure water [2].

3. P248-FeCl₃ System [3]

  • Reagents: Bis(2-ethylhexyl) phenylphosphonate (P248), industrial kerosene, FeCl₃•6H₂O, MgCl₂•6H₂O, LiCl•H₂O.
  • Procedure: The organic phase was prepared with 60% P248 and 40% kerosene (v/v) and pre-loaded with Fe³⁺ ions. It was then mixed with the simulated brine at an optimum phase ratio (O/A = 1) and acidity (H⁺ concentration of 0.05 mol/L).
  • Analysis: Single-stage extraction efficiency and the Li/Mg separation factor were determined. A McCabe-Thiele diagram was constructed to predict theoretical extraction stages [3].

Experimental Workflow for Solvent Extraction

The following diagram outlines a general workflow for evaluating solvent extraction systems, integrating the key steps from the protocols above.

Start Start Extraction Experiment Prep Phase Preparation Start->Prep OP Prepare Organic Phase (Extractant + Diluent) Prep->OP AP Prepare Aqueous Phase (Sample Solution) Prep->AP Mix Mix Phases Equil Reach Equilibrium Mix->Equil Sep Phase Separation Aq2 Separated Aqueous Phase Sep->Aq2 Org2 Loaded Organic Phase Sep->Org2 Anal Analyze Phases Calc Calculate: - Extraction Efficiency - Separation Factor Anal->Calc Eval Evaluate Performance End End Experiment Eval->End OP->Mix AP->Mix Equil->Sep Aq2->Anal Org2->Anal Calc->Eval

Key Insights for Application

While the direct data on pharmaceutical extraction is limited, the comparative principles from these metal extraction studies can be informative:

  • Synergistic systems often outperform single extractants, as seen with TBP/DOP, by improving efficiency and solving operational issues like third-phase formation [1].
  • Process environmental impact and safety are critical design parameters. The TBP-Cyanex 272 system is a notable example for eliminating corrosive reagents [2].
  • Extractant molecular structure influences performance and stability. The design of P248, with a benzene ring conjugated to the P=O bond, aimed for higher stability compared to traditional extractants like TBP [3].

References

dioctyl phosphate plasticizer performance vs phthalates

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Properties

The core difference between DOP (a phthalate) and DOTP (a terephthalate) lies in their chemical structure, which dictates their properties and biological interactions.

  • DOP (Dioctyl Phthalate): Also known as DEHP (Di(2-ethylhexyl) phthalate), DOP is an ester of ortho-phthalic acid, with the ester groups in an ortho (adjacent) configuration on the benzene ring [1] [2]. This structure is susceptible to enzymatic cleavage, leading to metabolites that act as endocrine disruptors [3] [4].
  • DOTP (Dioctyl Terephthalate): DOTP is an ester of para-terephthalic acid, with the ester groups in a para (opposite) configuration [1]. This configuration, specifically the use of terephthalic acid, contributes to its higher stability, lower migration tendency, and different toxicological profile compared to phthalates [3].

The table below summarizes their fundamental properties:

Property DOP (DEHP) DOTP (DEHT) Reference
Chemical Origin Phthalic Acid Terephthalic Acid [1]
Molecular Structure Ester groups in ortho configuration Ester groups in para configuration [1] [3]
Viscosity Higher Lower [1]
Boiling Point 386°C 383°C [1]
Flash Point 180°C 190°C [1] [5]
Freezing Point -40°C -48°C [1]
Volume Resistivity Lower (Baseline) ~20x higher than DOP [5]

Performance Comparison in Applications

The distinct physical properties of DOP and DOTP make them suitable for different industrial applications.

Application / Performance Metric DOP (DEHP) DOTP (DEHT) Reference
Plasticizing Efficiency Higher efficiency, resulting in softer products Slightly lower efficiency, resulting in harder products [1] [5]
Electrical Properties Standard performance Superior electrical insulation; higher volume resistivity [1] [5]
Heat Resistance Lower stability; more volatile content after heating Higher stability; less volatile content after heating; higher flash point [1] [5]
Cold Resistance Good Better (Lower freezing point) [1] [5]
Primary Applications General-purpose PVC, artificial leather, films, packaging High-temperature cables, automotive parts, environmentally sensitive products [1] [5]

Toxicity and Environmental Impact

The most significant driver for substituting DOP with DOTP is the concern over health and environmental effects.

Aspect DOP (DEHP) DOTP (DEHT) Reference
Chemical Classification Phthalate Phthalate-free (Terephthalate) [1] [5]
Endocrine Disruption Known endocrine disruptor; affects reproductive development and hormone function [6] [4] [2]. Metabolites can activate PPARs and other nuclear receptors [3] [4]. Considered a safer alternative with a superior safety profile; studies show it does not disrupt sexual development in animal models [3]. [6] [3] [4]
Regulatory Status Restricted under EU RoHS and others for certain products Complies with EU RoHS and other environmental regulations [1] [5]
Environmental Fate Widespread environmental contaminant; toxic to aquatic life; potential for bioaccumulation [7] [2]. Generally regarded as a lower environmental concern, though some alternative plasticizers show potential aquatic toxicity [7]. [7] [2]

The following diagram synthesizes findings from multiple studies to illustrate the key intracellular mechanisms through which phthalates like DOP exert their toxic effects, particularly on the reproductive system.

G cluster_effects Cellular & Physiological Outcomes Phthalate Phthalate Exposure (e.g., DOP) Uptake Uptake and Metabolism Phthalate->Uptake Monoester Monoester Metabolite Uptake->Monoester NR Binding to Nuclear Receptors (e.g., PPARs, ERs, ARs) Monoester->NR Primary Mechanism Signaling Altered Signaling Pathways (cAMP, MAPK, PI3K/Akt) Monoester->Signaling Non-Genomic Mechanism Effect1 Altered Gene Expression NR->Effect1 Effect2 Disrupted Steroidogenesis NR->Effect2 Signaling->Effect2 Downstream Downstream Effects Effect3 Impaired Reproductive Development Effect1->Effect3 Effect4 Reduced Testosterone Effect2->Effect4 Effect4->Effect3

Diagram: Proposed Intracellular Mechanisms of Phthalate (DOP) Toxicity. This schematic integrates data from toxicological studies showing that phthalate metabolites can disrupt cellular function via genomic pathways (binding to nuclear receptors) and non-genomic pathways (activating signaling cascades), leading to adverse reproductive outcomes [3] [4] [2].

Key Experimental Protocols

For researchers aiming to validate these comparisons, here are summaries of key methodologies from the literature.

  • 1. Migration Testing for Food Contact Materials

    • Objective: To measure the leaching of plasticizers from PVC polymers into food simulants [8].
    • Protocol: PVC films containing known concentrations of plasticizers (DOP, DOTP, etc.) are immersed in fatty food simulants like n-hexane, isooctane, or 95% ethanol. The samples are incubated at controlled temperatures (e.g., 20°C, 40°C, 60°C) for set durations until equilibrium is reached. The migrant concentration in the simulant is then quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [8].
    • Key Parameters: Diffusion coefficient (D) and partition coefficient (K) can be calculated using mathematical models based on Fick's second law to predict migration behavior [8].
  • 2. In Vivo Assessment of Endocrine Disruption

    • Objective: To evaluate the impact of plasticizers on sexual development and hormone function.
    • Protocol: As referenced in the search results, a standard method involves dosing pregnant laboratory rodents (e.g., rats) with the test plasticizer during the critical window for sexual differentiation [3]. The male offspring are then examined for endpoints like anogenital distance (AGD), testosterone levels, testicular histopathology, and the incidence of malformations. In such studies, DOTP (DEHT) did not show disruptive effects, unlike DOP (DEHP) [3].
  • 3. Efficiency and Performance Testing

    • Objective: To determine the flexibility and durability of plasticized PVC.
    • Protocol: PVC sheets are formulated with a standard amount of plasticizer. Properties like Shore hardness, tensile strength, and elongation at break are measured according to standards like ASTM D638 and ASTM D2240. Heat resistance can be tested by measuring weight loss after aging at elevated temperatures, while cold resistance is evaluated by examining flexibility at low temperatures [1] [5].

Conclusion and Research Outlook

For researchers and drug development professionals, the choice between DOP and DOTP involves a critical trade-off.

  • DOP offers high plasticizing efficiency at a lower cost but carries a significant burden of evidence regarding its endocrine-disrupting properties and environmental persistence.
  • DOTP provides a safer toxicological profile, superior electrical properties, and better heat stability, making it a more sustainable choice for medical devices, sensitive electronics, and applications with high human exposure, despite its potentially higher cost and slightly lower plasticizing efficiency [1] [7] [5].

The global market is shifting towards safer alternatives like DOTP, driven by stringent regulations [1] [7]. Future research should focus on the long-term environmental impact and full toxicological profile of all alternative plasticizers to avoid "regrettable substitutions" [7].

References

validating dioctyl phosphate analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation Parameters

For any analytical method, key validation parameters must be established. The table below summarizes these core parameters, their definitions, and typical acceptance criteria based on pharmaceutical validation protocols [1].

Parameter Definition / Objective Typical Procedure & Acceptance Criteria

| Accuracy (Recovery) | Agreement between test result and accepted reference value [1]. | Spiked recovery with placebo at multiple levels (e.g., 50-150%). Criteria: % Recovery of 98-102% [1]. | | Precision | Degree of scatter in results under normal conditions [1]. | Repeatability: 10 replicates, one analyst, one day. Intermediate Precision: Different analysts/days. Criteria: % RSD ≤ 2.0% [1]. | | Linearity | Ability to get test results proportional to analyte concentration [1]. | Minimum of 5 concentrations (e.g., 1-5 µg/mL). Plot concentration vs. response. Criteria: Coefficient of determination (r²) > 0.9998 [1]. | | Limit of Detection (LOD) | Lowest detectable, but not necessarily quantifiable, amount [1]. | LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [1]. | | Limit of Quantitation (LOQ) | Lowest quantifiable amount with suitable precision/accuracy [1]. | LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve) [1]. | | Specificity | Ability to assess analyte unequivocally in the presence of components like impurities or matrix [1]. | Compare analyte response in the presence and absence of expected interferences (e.g., placebo, degraded samples). |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can adapt for dioctyl phosphate.

Calibration Curve (Linearity) and Range

A calibration curve establishes the relationship between the instrument's response and the analyte's concentration [1].

  • Procedure [1]:
    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 mg/mL).
    • Serially dilute the stock to create a series of standard solutions at at least five different concentration levels (e.g., 1, 2, 3, 4, and 5 µg/mL).
    • Analyze each standard solution using the instrumental method (e.g., UV-Vis spectrophotometry, HPLC).
    • Plot the measured response (e.g., absorbance, peak area) against the known concentration of each standard.
    • Use statistical methods, typically linear regression, to calculate the slope, y-intercept, and coefficient of determination (r²) for the curve.
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of analyte into a sample matrix and measuring the recovery [1].

  • Procedure [1]:
    • Prepare a placebo sample (the formulation without the active analyte, this compound).
    • Spike the placebo with known quantities of this compound at multiple levels, such as 50%, 75%, 100%, 125%, and 150% of the target concentration. Prepare a minimum of three replicates for each level.
    • Analyze these spiked samples using the validated method.
    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) × 100
System Suitability Testing

This is a critical step to ensure that the entire analytical system (instrument, reagents, and columns) is functioning correctly at the time of the test [1].

  • Procedure [1]:
    • Prepare five or more replicate injections of a standard solution at a specific concentration.
    • Analyze these replicates.
    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the responses (e.g., peak area, retention time).
    • Criteria: The %RSD should not be greater than 2.0%, confirming the system's precision is acceptable for the analysis [1].

Method Development Workflow

The following diagram outlines the logical workflow for developing and validating an analytical method, integrating the parameters and protocols described above.

Start Method Development A Define Analytical Goal Start->A B Select Technique (e.g., HPLC, UV-Vis) A->B C Optimize Parameters (Solvent, λmax, etc.) B->C D Method Validation C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision G->H I LOD/LOQ H->I J System Suitability Test I->J K Method Ready for Use J->K

Application Notes and Considerations

  • Matrix Complexity: The analysis becomes significantly more challenging in complex matrices like plant tissues or food products (e.g., olive oil), which require extensive extraction and purification steps to isolate the analyte before quantification [2] [3].
  • Modern Techniques: While colorimetric methods are common, there is a strong trend towards using more advanced instrumental techniques like ICP-OES/MS, LC-MS, and 31P NMR for more precise and specific determination of phosphorus compounds, avoiding interference issues [3].
  • Electrochemical Sensing: Emerging research shows that cobalt oxide-based electrochemical sensors can detect phosphate ions with very high sensitivity (in the nanomolar range), which could be a future direction for analysis [4].

References

dioctyl phosphate interaction studies with polymers

Author: Smolecule Technical Support Team. Date: February 2026

Key Interaction Studies and Experimental Data

The table below summarizes the core findings from the available research on Dioctyl Phosphate and a related compound in polymer/composite systems.

Compound Studied Polymer/System Key Finding Performance Data
Sodium this compound [1] Low-carbon steel surface (in neutral solution) Effective corrosion inhibitor; promotes passivation without surface oxide formation [1]. Passivation efficiency depends on temperature, exposure time, and solution agitation [1].
This compound-based filler [2] Zirconium Phosphate (ZrP) nanoparticles (polymer filler) Successful surface functionalization creates P–O–C bonds, making filler surface hydrophobic for better compatibility with neutral polymers [2]. Grafting density: ~3.5 μmol/mg [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a deeper dive into the methodologies used.

  • Study 1: Corrosion Inhibition on Steel [1]

    • Objective: To evaluate the passivating properties of sodium this compound on low-carbon steel in a neutral solution.
    • Methodology: The study focused on analyzing how factors like temperature, solution exposure time, and agitation affect the inhibitor's performance. The key finding was that this compound can passivate steel without the formation of a surface oxide layer, suggesting a distinct mechanism from traditional inhibitors [1].
  • Study 2: Surface Functionalization of Nanoparticles [2]

    • Objective: To unambiguously confirm the covalent functionalization of zirconium phosphate (ZrP) nanoparticle surfaces with organic alkyl chains (via 1,2-epoxydodecane) to enhance compatibility with polymer matrices.
    • Methodology: The researchers used Dynamic Nuclear Polarization NMR (DNP SENS), a powerful technique that greatly enhances NMR sensitivity for studying surfaces.
    • Grafting Reaction: Zirconium phosphate nanoparticles were reacted with 1,2-epoxydodecane. The P–OH groups on the ZrP surface open the epoxide ring, forming stable P–O–C bonds [2].
    • Characterization: DNP-enhanced 2D ³¹P–¹³C correlation NMR spectroscopy provided direct evidence of the spatial proximity between phosphorus atoms in the ZrP lattice and carbon atoms in the grafted alkyl chain, confirming the covalent bond formation [2].

This workflow illustrates the experimental and analysis process from the nanoparticle study [2]:

G Start Start: Functionalize ZrP Nanoparticles Step1 React ZrP with 1,2-epoxydodecane Start->Step1 Step2 Form P–O–C covalent bonds on nanoparticle surface Step1->Step2 Step3 Imprepare with DNP polarizing agent Step2->Step3 Step4 Acquire DNP-enhanced 2D ³¹P–¹³C NMR Spectrum Step3->Step4 Step5 Analyze NMR Correlations for P–O–C bond confirmation Step4->Step5 Finding Finding: Successful grafting with extended alkyl chains Step5->Finding

Interpretation and Research Implications

The available studies highlight two primary functional roles of this compound in material science:

  • As a Corrosion Inhibitor: Its use in passivating steel surfaces suggests potential for creating polymer composites with enhanced corrosion resistance [1].
  • As a Coupling Agent: The confirmed formation of P–O–C covalent bonds is a critical finding [2]. This shows that this compound can act as an effective surface modifier, improving the dispersion and interfacial adhesion between inorganic fillers and a polymer matrix. This leads to composites with better mechanical properties and stability.

Recommendations for Further Research

The current search results are limited. To build a comprehensive comparison guide, you might find the following steps helpful:

  • Explore Broader Databases: Conduct a detailed search on specialized scientific databases like Scopus, Web of Science, or Google Scholar using keywords such as "this compound polymer composite," "this compound plasticizer," or "alkali this compound."
  • Investigate Specific Applications: Look into its role as a flame retardant or flame-retardant plasticizer, as mentioned in the context of the related compound dioctyl phenyl phosphonate [3].
  • Compare with Alternatives: Direct comparisons with other common corrosion inhibitors (e.g., phosphates, zinc compounds) or coupling agents (e.g., silanes, titanates) would be necessary for a full guide.

References

Environmental Profile of Common Plasticizers

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the environmental and toxicological data for several plasticizers, including phthalates and emerging alternatives. This can serve as a benchmark for understanding the potential behavior of dioctyl phosphate.

Compound Class Example Compounds Log Kow Key Environmental Fate Concerns Reported Toxicological Effects
Phthalates (Legacy) DEHP, DnBP, BBP [1] 7.5 - 10.4 [1] Leaching, widespread environmental contamination, potential for bioaccumulation [1] Endocrine disruption, reproductive toxicity, linked to various other health issues [1]
Emerging Alternatives DINCH, DEHT, ATBC [1] 4.3 - 10.1 (varies by type) [1] Data gaps for many compounds; some show aquatic toxicity and potential for endocrine disruption [1] Some show potential for endocrine disruption; overall data is limited [1]
Phosphate Esters TEHP, TPHP, TCP [1] 2.7 - 9.5 [1] Potential for bioaccumulation and biomagnification based on field studies [1] Endocrine disrupting properties and other toxic characteristics [1]

A critical review notes that many alternative plasticizers, including phosphate esters like TEHP, show potential for endocrine disruption and ecological risks, indicating they may sometimes be "regrettable substitutes" for banned phthalates [1]. The environmental fate of any chemical is governed by three main factors: its partitioning between media (air, water, soil), its transport within those media, and its transformation rate into other substances [2].

Experimental Protocols for Fate and Toxicity Assessment

For a compound with limited data like this compound, researchers typically employ a tiered experimental approach. The following workflow outlines key methodologies adapted from studies on similar chemicals, such as DEHP and other plasticizers.

The core experimental methodologies corresponding to the workflow are:

  • Partitioning Coefficient (Log Kow): This is a fundamental test to predict how a chemical will distribute in the environment. A high Log Kow (e.g., >4.5) suggests a potential to accumulate in organic tissues and soil, leading to bioaccumulation [1] [2]. The test is typically conducted using the shake-flask method or slow-stirring method, following OECD Guideline 107 or 123. The chemical's concentration in the octanol and water phases is analyzed after equilibrium using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) [3].
  • Transformation Studies:
    • Biodegradation: This assesses the breakdown by microorganisms. The test system, which can be water or soil, is incubated with the chemical under aerobic or anaerobic conditions. The rate of degradation is monitored by measuring the parent compound's disappearance (e.g., via GC-MS) or the production of carbon dioxide, often following OECD Guideline 301 [2].
    • Hydrolysis: This evaluates chemical breakdown in water at different pH levels. Buffered solutions are spiked with the chemical and kept in the dark at a constant temperature. Samples are taken over time and analyzed to determine the hydrolysis half-life [2].
    • Photodegradation: This studies breakdown by light. A solution of the chemical is exposed to simulated sunlight in a photoreactor. The degradation rate and formation of photoproducts are monitored using analytical methods like HPLC-MS [2].
  • Ecotoxicology Tests: These evaluate the effects on aquatic organisms. For example, following OECD Guideline 202, Daphnia magna (water fleas) are exposed to a range of chemical concentrations for 48 hours. The endpoint is immobility, and the effect concentration (EC50) is calculated [3] [1]. For molecular effects, in vitro assays on relevant cell lines (e.g., hepatocytes) can be used to measure endpoints like oxidative stress or gene expression changes related to toxicity [4] [5].

A Research Pathway for Data-Gap Chemicals

Based on the search results, a clear strategy for evaluating a compound like this compound involves leveraging computational and in silico methods before committing to extensive lab work.

This approach is effective for prioritizing research. For example, a study on DEHP used network toxicology and molecular docking to identify 82 potential targets associated with renal cell carcinoma. They screened these to 25 core targets (like CASP3 and MMP9) and used molecular simulations to confirm high-affinity binding, hypothesizing that DEHP exposure may regulate apoptosis and proliferation [4]. This computational work provides specific, testable hypotheses for subsequent laboratory experiments.

References

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Physical Description

Liquid
COLOURLESS OR AMBER LIQUID.

XLogP3

5.8

Flash Point

196 °C o.c.

Density

0.96 g/cm³

LogP

2.67

Melting Point

-50 °C

Related CAS

1560-42-5 (hydrochloride salt)
19045-78-4 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 26 of 27 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Corrosive

Other CAS

73050-04-1
3115-39-7
298-07-7

Wikipedia

Dioctylphosphate

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Phosphoric acid, dioctyl ester: ACTIVE
Phosphoric acid, di-C8-14-alkyl esters: ACTIVE

Dates

Last modified: 02-18-2024

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